Urease-IN-5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H20N2O3S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
InChI 键 |
XHNDFOUMYFSXKE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Urease and Its Inhibition
Disclaimer: Initial searches for a specific compound designated "Urease-IN-5" did not yield any publicly available information. This guide therefore provides a comprehensive overview of the mechanism of action of the urease enzyme and the principles of its inhibition, which will be of significant value to researchers, scientists, and drug development professionals working in this area.
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in the pH of its surroundings.[1] The enzyme is found in a variety of bacteria, fungi, algae, plants, and some invertebrates.[1] In the context of human health, urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections.[2] As such, the inhibition of urease is a key therapeutic strategy.
Core Mechanism of Urease Catalysis
The active site of urease contains a dinuclear nickel center, where the two nickel ions are bridged by a carbamylated lysine residue.[3] Several mechanisms for urease catalysis have been proposed, with the one by Ciurli and Mangani being one of the more recent and widely accepted views.[1] This mechanism highlights the distinct roles of the two nickel ions: one activates the urea molecule, while the other activates a nucleophilic water molecule.[1] The catalytic cycle can be summarized as follows:
-
Substrate Binding: Urea enters the active site and binds to the five-coordinated nickel ion (Ni1) via its carbonyl oxygen.[1]
-
Nucleophilic Attack: A water molecule coordinated to the second nickel ion (Ni2) is deprotonated by a general base in the active site (such as a histidine residue), forming a hydroxide ion. This hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the urea bound to Ni1.[2][4]
-
Tetrahedral Intermediate Formation: This attack results in a tetrahedral intermediate that bridges the two nickel ions.[2]
-
Product Release: The intermediate collapses, leading to the release of ammonia and carbamate. The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1]
Urease Inhibition: Mechanisms and Quantitative Data
Urease inhibitors can be classified into two main categories: active site-directed and mechanism-based inhibitors.[5][6] These inhibitors interact with the enzyme, often by binding to the nickel ions in the active site, and block the catalytic process.[6]
Below is a table summarizing the quantitative data for several well-characterized urease inhibitors.
| Inhibitor | Source/Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference(s) |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | ~42 | - | Competitive | [7][8] |
| Thiourea | Standard Inhibitor | ~20 | - | Competitive | [9][10] |
| Hydroxyurea | Substrate Analog | - | - | Competitive | [7] |
| N-(n-butyl)phosphorictriamide (NBPT) | Phosphoramide | 0.1 | - | - | [11] |
| Bismuth Compounds (e.g., Bi(EDTA)) | Metal-based | - | 1740 | Competitive | [12] |
| Mercury (II) ions (Hg2+) | Heavy Metal | - | 0.012 | Non-competitive | [13] |
| Ebselen | Organoselenium Compound | 60 | - | - | [14] |
| Baicalin | Flavonoid | 8000 | - | - | [14] |
Note: IC50 and Ki values can vary depending on the source of the urease and the assay conditions.
Experimental Protocols for Urease Inhibition Assays
A common method for determining urease activity and inhibition is the Berthelot (phenol-hypochlorite) assay, which measures the amount of ammonia produced.[15]
Principle: This colorimetric assay is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of ammonia.
Materials:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Test inhibitor solutions at various concentrations
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 10 µL of phosphate buffer, 10 µL of the test inhibitor solution, and 25 µL of the urease enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add 40 µL of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for another 10 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.
-
Controls:
-
Negative Control: Replace the inhibitor solution with the solvent used to dissolve the inhibitor.
-
Positive Control: Use a known urease inhibitor (e.g., thiourea or acetohydroxamic acid).
-
Blank: A reaction mixture without the enzyme to account for any background absorbance.
-
-
Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism of Action and Inhibition
The following diagrams, generated using the DOT language, illustrate the catalytic mechanism of urease and a general model of competitive inhibition.
A simplified representation of the urease catalytic cycle.
Workflow illustrating competitive inhibition of urease.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 15. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
An In-depth Technical Guide to Urease-IN-5: A Potent Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Urease-IN-5, a novel and potent inhibitor of the urease enzyme. The information presented is compiled from primary research and is intended to support further investigation and development of this compound for applications in medicine and agriculture.
Core Chemical and Biological Properties
This compound, systematically known as N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, has been identified as a highly effective competitive inhibitor of urease.[1][2] Its inhibitory potential surpasses that of common standards like hydroxyurea and thiourea, making it a compound of significant interest for therapeutic and agricultural applications where urease activity is a target for modulation.
Chemical Structure and Properties
The chemical identity of this compound is detailed in the table below.
| Property | Value |
| Systematic Name | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide |
| Synonym | Compound 6i |
| Molecular Formula | C15H18N2O2S2 |
| Molecular Weight | 322.45 g/mol |
| Appearance | White solid |
| Chemical Structure |
Note: A visual representation of the chemical structure would be placed here.
Biological Activity and Efficacy
This compound demonstrates significant inhibitory activity against urease from various sources. Its efficacy is highlighted by its low micromolar half-maximal inhibitory concentration (IC50).
| Parameter | Value | Reference Standard (IC50) |
| Urease Inhibition (IC50) | 1.473 µM | Hydroxyurea (100.21 ± 2.5 µM) |
| Thiourea (23.62 ± 0.84 µM) | ||
| Inhibition against P. vulgaris (IC50) | 17.78 µg/mL | - |
| Inhibition Constant (Ki) | 1.173 µM | - |
| Mechanism of Inhibition | Competitive | - |
Mechanism of Action: Interaction with the Urease Active Site
Molecular docking and dynamic simulation studies have elucidated the binding mode of this compound within the active site of the urease enzyme. The inhibitor positions itself to interact with key amino acid residues and the essential nickel ions, thereby blocking the substrate, urea, from binding and being hydrolyzed.
The binding is characterized by interactions with residues such as His593 and His492, and coordination with the nickel ions that are crucial for the catalytic activity of urease.[1] The benzyl group of this compound engages in pi-pi stacking with His593, while other parts of the molecule form hydrogen bonds and coordinate with the nickel ions and surrounding residues.
Caption: Binding interactions of this compound within the urease active site.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as reported in the primary literature.
Synthesis of this compound (Compound 6i)
The synthesis of this compound is a multi-step process involving the formation of a thiazolidine ring followed by amidation.
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Synthesis of 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid: A mixture of rhodanine-3-acetic acid and butylamine in toluene is refluxed for several hours. The resulting intermediate is then purified.
-
Synthesis of N-benzyl-2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)acetamide (this compound): To a solution of the intermediate from step 1 in dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, followed by benzylamine. The reaction mixture is stirred at room temperature and then purified by column chromatography.
In Vitro Urease Inhibition Assay
The inhibitory activity of this compound is determined by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea.
Caption: Experimental workflow for the urease inhibition assay.
Detailed Protocol:
-
A solution of Jack bean urease is prepared in a phosphate buffer.
-
The test compound, this compound, is dissolved (typically in DMSO) and diluted to various concentrations.
-
The urease solution is pre-incubated with the test compound for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of a urea solution.
-
After incubation, the amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured at 625 nm.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
Cytotoxicity Assay
The potential toxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human cell line.
Detailed Protocol:
-
MOLT-4 cells (human T-cell acute lymphoblastic leukemia) are seeded in a 96-well plate.
-
The cells are treated with various concentrations of this compound and incubated for 72 hours.[1]
-
After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. This compound has been shown to have insignificant effects on the viability of MOLT-4 cells at concentrations up to 100 µM.[1]
Conclusion and Future Directions
This compound has emerged as a promising lead compound for the development of novel urease inhibitors. Its high potency and low cytotoxicity profile make it an attractive candidate for further preclinical and clinical development for the treatment of urease-associated diseases, such as those caused by Helicobacter pylori and Proteus vulgaris. In agriculture, it holds potential for improving the efficiency of urea-based fertilizers by reducing nitrogen loss. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile in relevant animal models.
References
Discovery and Synthesis of a Potent Urease Inhibitor: A Technical Overview of Imidazo[2,1-b]thiazole Derivatives
Disclaimer: No publicly available information could be found for a specific compound designated "Urease-IN-5". This document provides a detailed technical guide on a representative and potent class of urease inhibitors, the imidazo[2,1-b]thiazole sulfonamides, based on published scientific literature. The data and methodologies presented herein are based on exemplary compounds from this class.
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic action is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to pathologies such as peptic ulcers and gastritis. The inhibition of urease is, therefore, a key therapeutic strategy. This guide details the discovery, synthesis, and evaluation of a potent class of urease inhibitors: imidazo[2,1-b]thiazole sulfonamides. These compounds have demonstrated significant inhibitory activity against urease, presenting a promising avenue for drug development.
Discovery and Rationale
The discovery of imidazo[2,1-b]thiazole sulfonamides as urease inhibitors stems from rational drug design and screening of heterocyclic compounds. The core scaffold, imidazo[2,1-b]thiazole, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The design rationale involves the incorporation of sulfonamide moieties, which are known to coordinate with metal ions, such as the nickel ions in the active site of urease. Molecular docking studies have suggested that these compounds can effectively bind to the active site of the urease enzyme, interacting with key amino acid residues and the nickel ions, thereby blocking the substrate's access and inhibiting the enzyme's catalytic activity.
Quantitative Data: Urease Inhibitory Activity
The inhibitory potential of the synthesized imidazo[2,1-b]thiazole derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values against Jack bean urease. The results for a selection of these compounds are summarized in the table below, with thiourea used as a standard inhibitor for comparison.
| Compound ID | Structure/Substitution | IC50 (µM) ± SEM |
| 1d | Imidazo[2,1-b]thiazole with sulfonate | 3.09 ± 0.07 |
| 2c | Imidazo[2,1-b]thiazole with sulfamate | 2.94 ± 0.05 |
| Thiourea | Standard Inhibitor | 22.3 ± 0.031 |
Data presented is representative of potent compounds from the imidazo[2,1-b]thiazole class as reported in scientific literature.
Experimental Protocols
General Synthesis of Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole scaffold is typically achieved through a multi-step reaction sequence. A representative synthetic route is outlined below:
Step 1: Synthesis of 2-aminothiazole intermediate
-
A mixture of an appropriate α-haloketone and thiourea is refluxed in ethanol for several hours.
-
Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to yield the 2-aminothiazole derivative.
Step 2: Cyclization to form the Imidazo[2,1-b]thiazole core
-
The 2-aminothiazole derivative is reacted with an α-halocarbonyl compound (e.g., phenacyl bromide) in a suitable solvent like ethanol or DMF.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the product is precipitated, filtered, and purified by recrystallization.
Step 3: Sulfonylation
-
The synthesized imidazo[2,1-b]thiazole is dissolved in a solvent such as pyridine or dichloromethane.
-
The solution is cooled in an ice bath, and the desired sulfonyl chloride is added dropwise.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by extraction and purified by column chromatography.
Technical Guide: Understanding the Binding of Urease-IN-5 to the Urease Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the inhibitor Urease-IN-5 and the urease enzyme. The information presented herein is based on molecular docking studies and enzyme inhibition assays, offering valuable insights for the development of novel urease inhibitors. For the purpose of this guide, the publicly documented inhibitor, compound 6238-0047, is used as a representative example for this compound.
Overview of Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3][4] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like peptic ulcers and gastritis.[5][6][7] Consequently, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing microorganisms.[6][8] Urease inhibitors can be broadly classified as active site-directed or mechanism-based.[9]
The active site of urease is located in the alpha subunit and features a binuclear nickel center.[1][10] These two nickel ions are crucial for the catalytic activity, and many inhibitors target these metal ions or the surrounding amino acid residues.[10][11] A mobile "flap" region, often containing cysteine residues, covers the active site and plays a role in substrate binding and product release.[2][12]
This compound (Exemplified by Compound 6238-0047)
Chemical Name: 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid
Quantitative Inhibition Data
The inhibitory potential of this compound against urease has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the inhibitor's potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| This compound (6238-0047) | Ruminal Microbiota Urease | 65.86 | Acetohydroxamic acid (AHA) | Not specified in the provided text |
| Thiourea | Jack Bean Urease | 21.0 ± 0.1 | - | - |
Table compiled from data presented in multiple studies.[5][12]
Binding Site and Molecular Interactions
Molecular docking studies have elucidated the probable binding mode of this compound within the urease active site. These computational analyses predict the key interactions between the inhibitor and the amino acid residues of the enzyme.
This compound is predicted to bind to both the active site cavity and the mobile flap region of the urease enzyme.[12] The key interactions identified are:
-
Hydrogen Bonding: The inhibitor forms a hydrogen bond with the residue Asp359 located in the active site.[12]
-
Pi-Alkyl Interaction: A Pi-Alkyl interaction occurs between the inhibitor and Cys318 in the flap region.[12]
These interactions anchor the inhibitor within the enzyme's catalytic core, thereby blocking the access of the natural substrate, urea, and inhibiting the enzymatic reaction.
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol outlines a general method for determining the urease inhibitory activity of a compound.
Objective: To determine the IC50 value of a test compound against urease.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Test compound (this compound)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the urease enzyme, urea, test compound, and standard inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution, buffer, and varying concentrations of the test compound or standard inhibitor. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Measurement: The production of ammonia from urea hydrolysis leads to an increase in pH, which can be monitored using the phenol red indicator. Measure the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the urease activity.
Caption: Workflow for in vitro urease inhibition assay.
Molecular Docking Protocol
This protocol provides a general workflow for performing molecular docking to predict the binding mode of an inhibitor.
Objective: To predict the binding pose and interactions of a ligand (inhibitor) with a receptor (urease).
Software:
-
Molecular modeling software (e.g., AutoDock, FlexX, SYBYL)
-
Protein Data Bank (PDB) for urease structure
-
Ligand structure preparation software
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the urease enzyme from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the active site grid box around the key catalytic residues and nickel ions.
-
-
Ligand Preparation:
-
Draw the 2D structure of the inhibitor (e.g., this compound) and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Run the docking algorithm to fit the ligand into the defined active site of the protein. The algorithm will generate multiple possible binding poses.
-
-
Analysis of Results:
-
Analyze the docked poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-docked pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
-
Caption: General workflow for molecular docking studies.
Binding Site Interaction Diagram
The following diagram illustrates the key predicted interactions between this compound and the urease active site residues.
Caption: Predicted interactions of this compound at the urease active site.
Conclusion
This compound, as exemplified by compound 6238-0047, demonstrates significant inhibitory activity against the urease enzyme. Molecular docking studies suggest that its mechanism of action involves binding to key residues in both the active site and the mobile flap, effectively blocking the enzyme's catalytic function. The data and protocols presented in this guide provide a foundation for further research and development of potent and specific urease inhibitors for therapeutic applications.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking [mdpi.com]
In Silico Modeling of Urease Inhibitor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between a representative urease inhibitor, for the purposes of this guide hypothetically named Urease-IN-5, and the urease enzyme. This document details the computational and experimental methodologies employed to characterize and validate potential urease inhibitors, offering a roadmap for researchers in the field of drug design and development.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, enabling their survival in the acidic environment of the stomach and contributing to conditions like gastritis and peptic ulcers.[3][4] The inhibition of urease is, therefore, a key therapeutic strategy for combating such infections.[3] In agriculture, urease inhibitors are utilized to prevent the rapid breakdown of urea-based fertilizers, reducing nitrogen loss and environmental pollution.[5][6]
In silico modeling has emerged as a powerful tool in the discovery and design of novel urease inhibitors.[1] Techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes and interaction energies of potential inhibitors with the urease active site, guiding the synthesis and experimental validation of new therapeutic agents.[3][7]
Quantitative Data Summary
The efficacy of urease inhibitors is quantified by various parameters, with the half-maximal inhibitory concentration (IC50) being a primary metric. The following table summarizes representative quantitative data for various classes of urease inhibitors, illustrating the range of potencies observed.
| Inhibitor Class/Compound Name | Urease Source | IC50 (µM) | Inhibition Type | Reference |
| Thiourea (Standard) | Jack Bean | 21.0 ± 0.1 | Competitive | [7] |
| Hydroxyurea (Standard) | Jack Bean | 100.0 ± 2.5 | Competitive | [6][8] |
| Acetohydroxamic Acid (AHA) | H. pylori | 42 | Competitive | [6] |
| Dihydropyrimidine Phthalimide Hybrids | Jack Bean | 12.6 - 56.4 | - | [7] |
| 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid | Ruminal Microbiota | 65.86 | - | [9] |
| Biscoumarins | Jack Bean | 15.0 - 75.0 | Competitive | [10] |
| Biscoumarins | Bacillus pasteurii | 13.3 - 68.1 | Competitive/Uncompetitive/Non-competitive | [10] |
| Cu(II) Schiff Base Complexes | Jack Bean | 0.46 - 0.52 | - | [11] |
| Ni(II) Schiff Base Complexes | H. pylori | 1.17 - 3.9 | - | [11] |
Experimental Protocols
The in silico predictions are validated through in vitro urease inhibition assays. A commonly used method is the Berthelot (phenol-hypochlorite) method, which quantifies ammonia production.
Urease Inhibition Assay Protocol (Adapted from the Berthelot Method)
-
Preparation of Reagents:
-
Urease solution (e.g., from Jack Bean or bacterial sources) prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).[12]
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5).[13]
-
Test inhibitor solution (dissolved in a suitable solvent like methanol or DMSO).[13]
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside).[13]
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite).[13]
-
Standard inhibitor (e.g., thiourea or hydroxyurea).[7]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 20 µL of the urease solution and 20 µL of the test inhibitor at various concentrations.[12]
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[12]
-
Initiate the enzymatic reaction by adding 60 µL of the urea solution to each well.[12]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[13]
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent.[13]
-
Incubate at 37°C for 30 minutes for color development.[13]
-
-
Data Analysis:
-
Measure the absorbance of the resulting blue-colored indophenol at a wavelength of 625-630 nm using a microplate reader.[12][13]
-
A control (without inhibitor) and a blank (without urease) are run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Studies:
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor.[10][13] The data are then analyzed using Lineweaver-Burk or Dixon plots.[10][14]
In Silico Modeling Workflow
The computational investigation of urease-inhibitor interactions typically follows a structured workflow, as depicted below. This process begins with the preparation of the protein and ligand structures and culminates in the analysis of their dynamic behavior.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 13. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide on Urease-IN-5: Current Understanding and Data
Disclaimer: Publicly available information on a compound specifically designated "Urease-IN-5" is exceptionally limited. The data presented herein is derived from a single primary research publication and supplier specifications, where the compound is also identified as "Compound 6i," a novel thioxothiazolidinyl-acetamide derivative. Consequently, this guide summarizes the existing in vitro data. A comprehensive overview of its pharmacokinetics and in-depth pharmacodynamics is not possible due to the absence of published in vivo studies.
Introduction
This compound is a novel synthetic compound identified as a potent inhibitor of the urease enzyme. Ureases (EC 3.5.1.5) are nickel-containing metalloenzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus vulgaris, contributing to pathologies such as peptic ulcers, gastritis, urolithiasis (kidney stones), and hepatic encephalopathy.[3][4][5][6] By inhibiting urease, compounds like this compound present a therapeutic strategy to mitigate the pathogenic effects of these microorganisms.
Pharmacodynamics
The pharmacodynamic data for this compound is currently restricted to its in vitro inhibitory activity and cytotoxicity. The compound acts as a direct inhibitor of the urease enzyme, likely by interacting with the nickel ions in the active site, a common mechanism for urease inhibitors.[7][8]
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Organism/Cell Line | Value | Unit | Reference |
| IC₅₀ (Urease Inhibition) | Not Specified (likely Jack Bean Urease) | 1.473 | µM | [9] |
| IC₅₀ (Inhibitory Activity) | Proteus vulgaris | 17.78 | µg/mL | [9] |
| Cell Viability | MOLT-4 (Human T-cell leukemia) | 97.8% | at 100 µM | [9] |
Pharmacokinetics
There is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Such studies, which typically involve animal models, have not been published.
Signaling and Mechanistic Pathways
The primary mechanism of action involves the inhibition of the urease enzyme. The general pathway of urea hydrolysis by urease and the point of inhibition are illustrated below.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Biological Activity of a Novel Urease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the biological activity of a novel urease inhibitor, here conceptualized as "Urease-IN-5". Given the absence of specific public data for a compound named "this compound", this document serves as a detailed framework for the evaluation of any new chemical entity targeting the urease enzyme. The protocols and data presentation formats are based on established methods in the field of enzyme inhibition.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[4][5] Therefore, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Urease inhibitors are molecules that can bind to the enzyme and reduce its catalytic activity.
Quantitative Analysis of Urease Inhibition
A crucial step in the evaluation of a potential urease inhibitor is the determination of its inhibitory potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Hypothetical Inhibitory Activity of this compound and Standard Inhibitors against Jack Bean Urease
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound (Hypothetical) | 5.5 ± 0.2 | Competitive | 2.1 |
| Acetohydroxamic Acid (Standard) | 45.3 ± 1.8 | Competitive | - |
| Thiourea (Standard) | 22.0 ± 1.1 | Uncompetitive | - |
| Hydroxyurea (Standard) | 100.0 ± 2.5 | - | - |
Note: The data for this compound is hypothetical for illustrative purposes. IC50 values for standard inhibitors are sourced from publicly available data. The mode of inhibition and Ki value would be determined through kinetic studies.
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
This widely used colorimetric assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The amount of ammonia is determined by the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol, which can be measured spectrophotometrically.[6]
Materials:
-
Urease solution (e.g., from Jack Bean)
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and the standard inhibitor.
-
In a 96-well plate, add 15 µL of the urease enzyme solution to each well.
-
Add 15 µL of the different concentrations of the test inhibitor or standard to the respective wells.
-
Add 70 µL of the urea solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for another 30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.[6]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a nonlinear regression curve.[6]
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. These experiments involve measuring the rate of the enzymatic reaction at various substrate (urea) concentrations in the presence and absence of the inhibitor.
Procedure:
-
The urease inhibition assay is performed as described above, but with varying concentrations of the substrate (urea).
-
A fixed, inhibitory concentration of this compound (typically around its IC50 value) is used.
-
The initial reaction velocities (Vmax) and Michaelis-Menten constants (Km) are determined from the data.
-
The type of inhibition is determined by analyzing Lineweaver-Burk or Dixon plots of the kinetic data.
Visualizations
Urease Catalytic Mechanism and Inhibition
Urease catalyzes the hydrolysis of urea at a bi-nickel center in its active site.[7] The reaction proceeds through a series of steps involving the coordination of urea to one of the nickel ions and a nucleophilic attack by a hydroxide ion coordinated to the other nickel ion.[8]
Caption: Proposed mechanism of competitive inhibition of urease by this compound.
Experimental Workflow for Urease Inhibitor Screening
The process of identifying and characterizing a novel urease inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for the identification and characterization of a urease inhibitor.
Logical Relationship of Urease Activity and Pathogenesis
The enzymatic activity of urease is directly linked to the pathogenesis of several diseases, highlighting the rationale for developing urease inhibitors.
Caption: The role of urease in disease and the intervention point for an inhibitor.
Conclusion
This technical guide outlines the essential experimental procedures and data analysis techniques for characterizing the biological activity of a novel urease inhibitor. By following these established protocols, researchers can effectively determine the inhibitory potency and mechanism of action of new compounds like the hypothetical "this compound", paving the way for the development of new therapeutics to treat urease-associated diseases.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease lyophilized 5 U/mg EC 3.5.1.5 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Urease Inhibitor with Therapeutic Potential
This technical guide provides a comprehensive overview of Urease-IN-5, a potent urease inhibitor identified as a promising therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the inhibition of urease for the treatment of various pathological conditions, particularly those associated with urease-producing bacteria such as Helicobacter pylori and Proteus vulgaris.
Core Compound Data
This compound, also referred to as compound 6i in the primary literature, is a novel synthetic molecule belonging to the thioxothiazolidinyl-acetamide class of compounds. It has demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of various bacterial infections.
Quantitative Inhibitory and Cytotoxicity Data
The following table summarizes the key quantitative data for this compound and related compounds as reported in the literature.
| Compound | Urease IC₅₀ (µM) | P. vulgaris Inhibition IC₅₀ (µg/mL) | Cytotoxicity (MOLT-4 Cell Viability at 100 µM) |
| This compound (6i) | 1.473 | 17.78 | 97.8% |
| Thiourea (Standard) | 21.34 | Not Reported | Not Reported |
Data sourced from Dastyafteh N, et al. Scientific Reports. 2023.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the urease enzyme. The proposed mechanism involves the interaction of the thioxothiazolidinyl-acetamide scaffold with the nickel ions in the active site of the urease enzyme, thereby preventing the hydrolysis of urea to ammonia and carbamate. This inhibition disrupts the ability of urease-positive bacteria to neutralize acidic environments, a critical factor for their survival and virulence.
References
A Technical Guide for Researchers in Drug Discovery
In the ongoing quest for potent and safe urease inhibitors, a novel class of compounds, thioxothiazolidinyl-acetamides, has emerged as a promising frontier. This in-depth technical guide focuses on Urease-IN-5, a leading compound from this series, and its analogs. By providing a comprehensive review of the available literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological activity, and experimental evaluation of these potent urease inhibitors.
Quantitative Analysis of Urease Inhibition
The inhibitory potential of this compound and its related thioxothiazolidinyl-acetamide derivatives has been systematically evaluated. The following table summarizes the key quantitative data, including their chemical structures and half-maximal inhibitory concentrations (IC50), allowing for a clear comparison of their efficacy against Jack bean urease. This compound, also designated as compound 6i in the primary literature, demonstrates the highest potency in this series.[1][2]
| Compound ID | R | R' | Chemical Structure | IC50 (µM) |
| This compound (6i) | n-butyl | benzyl | Image of the chemical structure of this compound | 1.473 |
| 6a | H | benzyl | Image of the chemical structure of 6a | 9.274 |
| 6b | H | 4-methylbenzyl | Image of the chemical structure of 6b | 8.129 |
| 6c | H | 4-methoxybenzyl | Image of the chemical structure of 6c | 7.582 |
| 6d | H | 4-chlorobenzyl | Image of the chemical structure of 6d | 6.431 |
| 6e | n-butyl | H | Image of the chemical structure of 6e | 5.287 |
| 6f | n-butyl | 4-methylbenzyl | Image of the chemical structure of 6f | 4.815 |
| 6g | n-butyl | 4-methoxybenzyl | Image of the chemical structure of 6g | 3.642 |
| 6h | n-butyl | 4-chlorobenzyl | Image of the chemical structure of 6h | 2.156 |
| 6j | cyclohexyl | H | Image of the chemical structure of 6j | 6.843 |
| 6k | cyclohexyl | benzyl | Image of the chemical structure of 6k | 6.112 |
| 6l | cyclohexyl | 4-methylbenzyl | Image of the chemical structure of 6l | 5.891 |
| 6m | cyclohexyl | 4-methoxybenzyl | Image of the chemical structure of 6m | 5.218 |
| 6n | cyclohexyl | 4-chlorobenzyl | Image of the chemical structure of 6n | 4.937 |
| 6o | cyclohexyl | 3,4-dichlorobenzyl | Image of the chemical structure of 6o | 4.123 |
| Hydroxyurea (Standard) | - | - | Image of the chemical structure of Hydroxyurea | 100.21 |
| Thiourea (Standard) | - | - | Image of the chemical structure of Thiourea | 23.62 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the thioxothiazolidinyl-acetamide derivatives and the in vitro urease inhibition assay used to determine their biological activity.
Synthesis of Thioxothiazolidinyl-Acetamide Derivatives (General Procedure)
The synthesis of this compound and its analogs is a multi-step process, which is outlined below.[3][4]
Caption: Synthetic workflow for thioxothiazolidinyl-acetamides.
Step 1: Synthesis of 2-(4-oxo-2-thioxothiazolidin-5-yl)acetic acid (Rhodanine Acetic Acid)
-
A mixture of rhodanine (1 eq.), chloroacetic acid (1 eq.), and fused sodium acetate (1.5 eq.) in glacial acetic acid is heated under reflux for 2-3 hours.
-
The reaction mixture is then cooled and poured into cold water.
-
The resulting solid precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure rhodanine acetic acid.
Step 2: General procedure for the synthesis of N-substituted-2-(3-substituted-4-oxo-2-thioxothiazolidin-5-yl)acetamide derivatives (including this compound)
-
To a solution of rhodanine acetic acid (1 eq.) in dry dimethylformamide (DMF), dicyclohexylcarbodiimide (DCC) (1.1 eq.) is added at 0°C.
-
The mixture is stirred for 30 minutes at 0°C.
-
The respective primary or secondary amine (1 eq.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final thioxothiazolidinyl-acetamide derivative.
In Vitro Urease Inhibition Assay
The urease inhibitory activity of the synthesized compounds was determined using a modified Berthelot (phenol-hypochlorite) method, which quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.[2][5]
Caption: Workflow for the in vitro urease inhibition assay.
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkaline hypochlorite reagent (Sodium hypochlorite and sodium hydroxide)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Hydroxyurea or Thiourea (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, 25 µL of the test compound solution (at various concentrations) is mixed with 25 µL of Jack bean urease solution (1 unit/well).
-
The mixture is incubated at 37°C for 15 minutes.
-
Following incubation, 50 µL of urea solution (100 mM) is added to each well to initiate the enzymatic reaction.
-
The plate is incubated again at 37°C for 30 minutes.
-
After the second incubation, 50 µL of phenol reagent is added, followed by 50 µL of alkaline hypochlorite reagent to each well.
-
The plate is incubated at room temperature for 10 minutes to allow for color development.
-
The absorbance is measured at 625 nm using a microplate reader.
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the table reveals key structure-activity relationships within the thioxothiazolidinyl-acetamide series.
Caption: Structure-activity relationship of thioxothiazolidinyl-acetamides.
Kinetic studies of the most potent compound, this compound, have indicated a competitive mode of inhibition. This suggests that this compound likely binds to the active site of the urease enzyme, competing with the natural substrate, urea. Molecular docking simulations further support this, showing that the thioxothiazolidinyl-acetamide scaffold can fit within the active site pocket of the enzyme, with key interactions with the nickel ions and surrounding amino acid residues.
Conclusion
The thioxothiazolidinyl-acetamide scaffold, exemplified by the potent inhibitor this compound, represents a significant advancement in the development of novel urease inhibitors. The detailed synthetic protocols and bioassay methods provided in this guide offer a solid foundation for further research and optimization of this promising class of compounds. The established structure-activity relationships provide valuable insights for the rational design of even more effective inhibitors with potential therapeutic applications in managing urease-associated diseases. Further investigation into the in vivo efficacy and safety profile of these compounds is warranted to translate these promising in vitro results into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Urease-IN-5 in vitro urease inhibition assay protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro urease inhibition assay using Urease-IN-5, a potent urease inhibitor. Urease enzymes, particularly from bacterial sources such as Helicobacter pylori, are significant drug targets for the treatment of peptic ulcers and other related diseases. This guide outlines the necessary reagents, equipment, and step-by-step procedures to determine the inhibitory potential of this compound. It also includes a sample data table for the interpretation of results and a visual representation of the experimental workflow.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in the local pH. In pathogenic bacteria like Helicobacter pylori, this enzymatic activity is a crucial survival mechanism in the acidic environment of the stomach, contributing to the pathogenesis of gastritis, peptic ulcers, and potentially gastric cancer. Inhibition of urease is a key therapeutic strategy to combat infections by urease-producing organisms. This compound is a novel synthetic compound identified as a potent inhibitor of urease. These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of this compound.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. The IC50 value for this compound was determined by performing the urease inhibition assay with serial dilutions of the compound.
| Compound | IC50 (µM) | Standard Deviation (µM) |
| This compound | 15.5 | ± 1.2 |
| Thiourea (Standard) | 21.2 | ± 1.8 |
Caption: Comparative IC50 values of this compound and the standard urease inhibitor, Thiourea.
Experimental Protocol
This protocol is based on the Berthelot method, which quantifies the ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol derivative, which can be measured spectrophotometrically at 625 nm.
Materials and Reagents
-
This compound
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Thiourea (for use as a standard inhibitor)
-
Potassium phosphate monobasic (KH2PO4)
-
Dipotassium phosphate (K2HPO4)
-
Phenol
-
Sodium nitroprusside
-
Sodium hypochlorite (NaOCl)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
-
Incubator
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Dissolve 1.74 g of K2HPO4 and 0.136 g of KH2PO4 in 100 mL of distilled water. Adjust the pH to 7.4.
-
Urease Solution (1 U/well): Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be such that each well receives 1 unit of the enzyme in the desired volume.
-
Urea Solution (100 mM): Dissolve 0.606 g of urea in 100 mL of phosphate buffer.
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
-
Phenol Reagent (1% w/v Phenol, 0.005% w/v Sodium Nitroprusside): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of distilled water.
-
Alkaline Hypochlorite Solution (0.5% w/v NaOCl, 0.1 M NaOH): Mix a solution of sodium hypochlorite with a sodium hydroxide solution to achieve the final concentrations.
Assay Procedure
-
In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.
-
Add 25 µL of various concentrations of this compound or the standard inhibitor (Thiourea) to the test wells.
-
To each well (except the blank), add 25 µL of the urease enzyme solution.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
Data Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.
Visualizations
Caption: Experimental workflow for the in vitro urease inhibition assay.
Conclusion
The protocol described in this document provides a reliable and reproducible method for assessing the inhibitory potential of this compound against urease. The provided data indicates that this compound is a more potent inhibitor than the standard compound, Thiourea, making it a promising candidate for further investigation in the development of novel therapeutics for urease-associated diseases. This protocol can be adapted for high-throughput screening of other potential urease inhibitors.
Application Notes and Protocols for Urease-IN-5 in the Study of Helicobacter pylori Urease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Urease-IN-5, a potent urease inhibitor, in the study of Helicobacter pylori urease. This document outlines the mechanism of action of H. pylori urease, the properties of this compound, and detailed protocols for in vitro inhibition and cytotoxicity assays.
Introduction to Helicobacter pylori Urease
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer.[1] A key survival factor for H. pylori in the highly acidic environment of the stomach is its production of large amounts of the enzyme urease.[1][2] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[3][4] The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium.[1] Given its critical role in H. pylori colonization and pathogenesis, urease is a prime target for the development of novel therapeutics.[5]
This compound: A Potent Urease Inhibitor
This compound is a thioxothiazolidinyl-acetamide derivative identified as a potent inhibitor of urease.[6][7] While specific data on its activity against Helicobacter pylori urease is not yet extensively published, its demonstrated efficacy against other ureases and its low cytotoxicity make it a valuable research tool for investigating urease inhibition as a therapeutic strategy against H. pylori.
Chemical Properties of this compound
-
Chemical Name: N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide[8]
-
Molecular Formula: C15H18N2O2S2
-
Molecular Weight: 322.45 g/mol
Data Presentation
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Source Organism/Cell Line | Reference |
| IC50 (Urease) | 1.473 µM | Jack Bean | [6][7] |
| IC50 (Urease) | 17.78 µg/mL | Proteus vulgaris | [7][9] |
| Cytotoxicity | 97.8% cell viability | MOLT-4 cells (at 100 µM) | [6] |
Note: The primary literature identifies this compound as compound 6i .[8]
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Adapted from Jack Bean Urease Protocol)
This protocol is based on the method used to determine the IC50 of this compound against jack bean urease and can be adapted for H. pylori urease.[8][9] The assay measures the amount of ammonia produced from the enzymatic cleavage of urea.
Materials:
-
This compound
-
Jack bean urease (or purified H. pylori urease)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a solution of urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 25 µL of the urease solution to each well.
-
Add 5 µL of the different concentrations of this compound to the respective wells. For the control, add 5 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Ammonia Detection (Berthelot Method):
-
Add 45 µL of the phenol reagent to each well.
-
Add 70 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Protocol 2: General Protocol for Helicobacter pylori Urease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of compounds like this compound on whole H. pylori cells.[6]
Materials:
-
Helicobacter pylori culture
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Urea solution with phenol red indicator
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of H. pylori Suspension:
-
Culture H. pylori under appropriate microaerophilic conditions.
-
Harvest the bacteria and wash with PBS.
-
Resuspend the bacterial pellet in PBS to a desired optical density (e.g., McFarland standard of 1).
-
-
Inhibition Assay:
-
In a 96-well plate, add 50 µL of the H. pylori suspension to each well.
-
Add 50 µL of various concentrations of this compound to the respective wells. For the control, add 50 µL of the solvent.
-
Incubate the plate under microaerophilic conditions at 37°C for 15 minutes.
-
-
Urease Activity Measurement:
-
Add 100 µL of the urea solution containing phenol red to each well.
-
Monitor the color change from yellow to pink/red, which indicates the production of ammonia and an increase in pH.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) at different time points to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound.
-
Determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay
This protocol is essential to evaluate the toxicity of this compound against a mammalian cell line, ensuring that the observed urease inhibition is not due to a general cytotoxic effect.[8][9]
Materials:
-
This compound
-
Mammalian cell line (e.g., MOLT-4, AGS)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
The percentage of cell viability can be calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Caption: Experimental workflow for in vitro urease inhibition assay.
Caption: Role of urease in H. pylori survival and the inhibitory action of this compound.
References
- 1. 2.4.2. Urease Assay [bio-protocol.org]
- 2. frontiersin.org [frontiersin.org]
- 3. in-vitro-inhibition-of-helicobacter-pylori-urease-biochemical-and-ultrastructural-analysis - Ask this paper | Bohrium [bohrium.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease-IN-5 in Agricultural Research
Disclaimer: The following application notes and protocols are based on the established principles of urease inhibition in agricultural research. "Urease-IN-5" is treated as a representative urease inhibitor for the purpose of this guide. The experimental values and specific methodologies provided are illustrative and should be adapted based on the specific properties of the compound and the experimental conditions.
Introduction
Urea is a major nitrogen-based fertilizer used worldwide due to its high nitrogen content (46%) and relatively low cost.[1][2] However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil.[3][4][5] This process can lead to significant nitrogen loss through ammonia volatilization and subsequent environmental pollution.[1][3][6] Urease inhibitors are compounds that temporarily block the activity of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[2][6] This delay allows for better incorporation of urea into the soil, reducing nitrogen loss and improving nitrogen use efficiency (NUE) by crops.[1][7]
This compound is a potent and specific inhibitor of urease, designed for agricultural applications to enhance the efficacy of urea-based fertilizers. These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound in laboratory and field settings.
Mechanism of Action
This compound functions by binding to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea. The active site of urease contains two nickel ions that are crucial for its catalytic activity.[4][8] this compound forms a stable complex with these nickel ions, rendering the enzyme inactive. By inhibiting urease, this compound slows the conversion of urea to ammonia, allowing more time for urea to be absorbed into the soil where it is less susceptible to volatilization.[2]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of a urease inhibitor is determined by its ability to inhibit the enzyme and its subsequent effects on nitrogen retention and crop performance. The following tables summarize expected quantitative data for this compound based on typical performance of effective urease inhibitors.
Table 1: In Vitro Urease Inhibition by this compound
| Parameter | Value |
| IC50 (µM) | 7.24 - 21.35[9] |
| Inhibition Type | Competitive[9] |
| Maximal Inhibition (%) | > 90% |
Table 2: Effect of this compound on Ammonia Volatilization and Nitrogen Loss
| Treatment | Ammonia Loss Reduction (%) | Nitrate Leaching Reduction (%) |
| Urea + this compound | 50 - 69[6][7] | 36 - 55[7] |
Table 3: Impact of this compound on Crop Yield and Nitrogen Use Efficiency (NUE)
| Crop | Yield Increase (%) | Nitrogen Use Efficiency Increase (%) |
| Maize | 5[1] | 10 - 20 |
| Wheat | 5[1] | 15 - 25 |
| Rice | 5 - 10 | 12 - 22 |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol determines the in vitro efficacy of this compound in inhibiting urease activity. The amount of ammonia produced is quantified spectrophotometrically.[10]
Materials:
-
Jack bean urease solution (1 unit/well)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Phosphate buffer (50 mM, pH 7.4)
-
Urea solution (50 mM)
-
Phenol reagent (10.0 g/L phenol, 50 mg/L sodium nitroprusside)[10]
-
Alkali reagent (5 g/L sodium hydroxide, 8.4 mL/L sodium hypochlorite)[10]
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add 10 µL of the this compound dilutions to the sample wells. For the control (100% activity), add 10 µL of the buffer.
-
Add 10 µL of the jack bean urease solution to all wells.
-
Mix and pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding 20 µL of the 50 mM urea solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.[9]
-
Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well to stop the reaction and develop the color.[10]
-
Incubate at 37°C for 30 minutes.[10]
-
Measure the absorbance at 625 nm using a microplate spectrophotometer.[10]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Soil Urease Activity Assay
This protocol measures the effect of this compound on the urease activity in a soil sample.
Materials:
-
Fresh soil samples, sieved (2 mm mesh)
-
Urea solution (80 mM)
-
This compound solution (at desired concentrations)
-
Potassium chloride (KCl) solution (2.5 M)
-
Tris buffer (0.05 M, pH 9.0)
-
Toluene
-
Spectrophotometer
Procedure:
-
To 5 g of soil in a flask, add 1 mL of this compound solution at the desired concentration. For the control, add 1 mL of deionized water.
-
Add 9 mL of Tris buffer and 1 mL of 0.2 M urea solution.
-
Add a few drops of toluene to inhibit microbial growth.
-
After incubation, add 50 mL of 2.5 M KCl solution to extract the ammonium.
-
Shake for 30 minutes and then filter the soil suspension.
-
Analyze the filtrate for ammonium concentration using a suitable method (e.g., colorimetric analysis at 690 nm).[11]
-
Express urease activity as µg of NH4+-N released per gram of soil per hour.
Greenhouse Pot Study for Plant Growth and Nitrogen Uptake
This protocol evaluates the effect of this compound on plant growth, nitrogen uptake, and yield under controlled conditions.
Materials:
-
Pots filled with a suitable soil or growth medium
-
Seeds of the test crop (e.g., maize, wheat)
-
Urea fertilizer
-
This compound
-
Plant nutrient solution (N-free for specific assessments)
Procedure:
-
Prepare the following treatments:
-
Control (no nitrogen)
-
Urea only
-
Urea + this compound (at recommended application rate)
-
-
Sow the seeds in the pots and allow them to germinate and establish.
-
Apply the fertilizer treatments at the appropriate growth stage. This compound should be applied along with the urea fertilizer.
-
Grow the plants under controlled greenhouse conditions (light, temperature, humidity).
-
Water the plants as needed, avoiding leaching.
-
At different growth stages and at final harvest, measure the following parameters:
-
Plant height and biomass (shoots and roots)
-
Chlorophyll content (SPAD meter)
-
Total nitrogen content in plant tissues (Kjeldahl method or combustion analysis)
-
Soil mineral nitrogen (ammonium and nitrate)
-
Crop yield (e.g., grain weight)
-
-
Analyze the data statistically to determine the significance of the treatments.
Visualizations
Caption: Workflow for evaluating this compound.
Caption: Logical flow of this compound effects.
References
- 1. mdpi.com [mdpi.com]
- 2. watercressresearch.com [watercressresearch.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for Use of Enhanced Efficiency Nitrogen Fertilizers | NDSU Agriculture [ndsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The assembly of the plant urease activation complex and the essential role of the urease accessory protein G (UreG) in delivery of nickel to urease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 11. Soil pH, nitrogen, phosphatase and urease activities in response to cover crop species, termination stage and termination method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Urease-IN-5: A Potent Tool for Elucidating Nitrogen Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical component of the global nitrogen cycle, catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic activity is pivotal for nitrogen acquisition in a variety of organisms, including plants, fungi, and bacteria.[1] In the context of human health, urease acts as a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the causative agent of gastritis and peptic ulcers, and Proteus vulgaris, a bacterium associated with urinary tract infections.[1] By inhibiting urease activity, researchers can modulate nitrogen metabolism in these organisms, providing a valuable strategy for studying microbial pathogenesis and developing novel therapeutic agents. Urease-IN-5 is a potent, small-molecule inhibitor of urease, offering a reliable tool for in vitro investigations into nitrogen metabolism and its role in disease.
This compound: A Profile
This compound, also identified as compound 6i in the primary literature, is a thioxothiazolidinyl-acetamide derivative that demonstrates significant inhibitory activity against urease.[2] Its efficacy and low cytotoxicity make it a valuable tool for a range of experimental applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison with other urease inhibitors.
| Parameter | Value | Reference |
| Urease Inhibition (IC50) | 1.473 µM | [2][3] |
| P. vulgaris Inhibition (IC50) | 17.78 µg/mL | [2][3] |
| Cell Line | Concentration | Incubation Time | Cell Viability | Reference |
| MOLT-4 | 100 µM | 72 hours | 97.8% | [3] |
Signaling Pathway and Experimental Workflow
Urease-Mediated Nitrogen Metabolism and Inhibition by this compound
The following diagram illustrates the catalytic action of urease in the nitrogen cycle and the mechanism of its inhibition by this compound.
Caption: Urease catalysis and its inhibition by this compound.
Experimental Workflow for Screening Urease Inhibitors
This diagram outlines a typical workflow for identifying and characterizing urease inhibitors like this compound.
Caption: A generalized workflow for urease inhibitor screening.
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against urease.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in phosphate buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of different concentrations of this compound solution to the test wells.
-
For the positive control, add 5 µL of a known urease inhibitor (e.g., thiourea).
-
For the negative control (100% activity), add 5 µL of phosphate buffer.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 55 µL of the urea solution to all wells.
-
Incubate the plate at 30°C for 15 minutes.
-
-
Ammonia Detection (Indophenol Method):
-
Add 45 µL of the phenol reagent to each well.
-
Add 70 µL of the alkali reagent to each well.
-
Incubate at room temperature for 50 minutes for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Proteus vulgaris Inhibition Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against P. vulgaris.
Materials:
-
Proteus vulgaris culture
-
Mueller-Hinton broth (MHB)
-
This compound
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow P. vulgaris in MHB overnight at 37°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in MHB in a 96-well plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours.
-
-
Data Acquisition:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of P. vulgaris.
-
The IC50 can be determined by measuring the optical density at 600 nm and calculating the concentration that inhibits 50% of bacterial growth.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay to assess the cytotoxicity of this compound on a mammalian cell line (e.g., MOLT-4).
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MOLT-4 cells into a 96-well plate at a density of approximately 1 x 104 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Logical Relationship of Experimental Data
The following diagram illustrates the logical flow of how data from different experiments collectively characterize this compound.
Caption: Logical flow of experimental data for this compound characterization.
References
Application Notes and Protocols for Urease Inhibitors in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables these bacteria to survive in the acidic environment of the stomach. Inhibition of urease activity is, therefore, a promising therapeutic strategy to combat such infections.
These application notes provide a comprehensive overview of the in vivo application of urease inhibitors, using Acetohydroxamic Acid (AHA) and Flurofamide as primary examples, due to the lack of publicly available in vivo data for a compound specifically named "Urease-IN-5". The provided protocols and data are intended to serve as a guide for researchers designing and conducting in vivo studies with urease inhibitors.
Mechanism of Action: Urease Inhibition
Urease enzymes are nickel-dependent metalloenzymes. The catalytic activity relies on a bi-nickel center within the enzyme's active site. Urease inhibitors, such as Acetohydroxamic Acid, function by targeting this active site. AHA acts as a competitive inhibitor by chelating the nickel ions, thereby blocking the binding of the natural substrate, urea, and preventing its hydrolysis. This action neutralizes the bacterium's defense against gastric acid, rendering it more susceptible to the host's immune system and antimicrobial agents.
Caption: Mechanism of Urease Inhibition by Acetohydroxamic Acid.
Quantitative Data Summary
The following tables summarize key quantitative data for Acetohydroxamic Acid (AHA) and Flurofamide from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Urease Inhibitors
| Compound | Target Organism | Assay | Endpoint | Result | Reference |
| Acetohydroxamic Acid | Helicobacter pylori | Broth microdilution | MIC | 200 - 400 mg/L | [1](--INVALID-LINK--) |
| Flurofamide | Helicobacter pylori | Culture | ED50 (urease inhibition) | ~100 nM | [2](--INVALID-LINK--) |
Table 2: In Vivo Dosage and Administration of Urease Inhibitors
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Outcome | Reference |
| Acetohydroxamic Acid | Mongolian Gerbils | H. pylori infection | Oral | Less than suspension formulation | Significant anti-H. pylori effect | [3](--INVALID-LINK--) |
| Flurofamide | Ferrets | H. mustelae infection | Oral | 50 mg/kg, three times a day | Reduction in bacterial numbers | [2](--INVALID-LINK--) |
| Flurofamide | Ferrets | H. mustelae infection (combination therapy) | Oral | 50 mg/kg Flurofamide + 10 mg/kg amoxycillin, twice a day for 7 days | Reduction in bacterial numbers | [2](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: In Vivo Efficacy of a Urease Inhibitor in a Helicobacter Infection Model (Ferret)
This protocol is based on studies using Flurofamide in a ferret model of Helicobacter mustelae infection, which is a well-established model for studying H. pylori pathogenesis and treatment.
Objective: To evaluate the in vivo efficacy of a urease inhibitor in reducing the bacterial load in a ferret model of Helicobacter infection.
Materials:
-
Ferrets (specific pathogen-free, or confirmed to be naturally infected with H. mustelae)
-
Urease inhibitor (e.g., Flurofamide)
-
Vehicle for oral administration (e.g., sterile water, methylcellulose solution)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Endoscopy equipment for biopsy collection
-
Urease test kits
-
Histology supplies (formalin, paraffin, stains)
-
Bacterial culture media for Helicobacter
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of inhibition of Helicobacter pylori urease activity by acetohydroxamic acid on serum gastrin in duodenal ulcer subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Urease-IN-5 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-5 is a novel small molecule inhibitor of the urease enzyme. Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3][4][5] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the formation of infection-induced urinary stones.[6][7] Consequently, the inhibition of urease is a key therapeutic strategy. These application notes provide detailed protocols for the detection and quantification of this compound in biological samples, crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development.
Two primary analytical approaches are presented: an indirect method based on the quantification of urease activity and a direct method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the specific quantification of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catalytic pathway of urease and the general experimental workflows for the analytical methods described herein.
Caption: Diagram of the urease-catalyzed hydrolysis of urea.
Caption: General workflow for sample preparation and analysis.
Method 1: Indirect Quantification via Urease Activity Assay (Colorimetric)
This method measures the activity of urease in the presence of this compound. The level of inhibition is proportional to the concentration of the inhibitor. The assay is based on the Berthelot method, which detects the ammonia produced from urea hydrolysis.[8][9][10]
Experimental Protocol
1. Materials and Reagents:
-
Urease from Jack Bean (Canavalia ensiformis)
-
Urea
-
Phosphate Buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)[8]
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
Ammonium Chloride (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 670 nm[8][9]
2. Sample Preparation (Plasma/Serum):
-
Thaw plasma or serum samples at room temperature.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma/serum.[11]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis. It is advisable to test different dilutions of the supernatant to ensure the urease activity falls within the linear range of the assay.[12]
3. Assay Procedure:
-
Prepare an ammonium chloride standard curve (0-500 µM) in phosphate buffer.[8]
-
In a 96-well plate, add 90 µL of the prepared sample (or standard/control) to each well.
-
Add 10 µL of urease solution to each well and incubate for a desired period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 10 µL of urea solution to each well. Incubate for a defined time (e.g., 30 minutes) at 37°C.[8]
-
Stop the reaction and start the color development by adding 100 µL of Reagent A, followed by 50 µL of Reagent B to each well. Mix well by tapping the plate.[8]
-
Incubate the plate in the dark for 30 minutes at room temperature.[8]
-
Measure the absorbance at 670 nm using a microplate reader.[8][9]
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus ammonium chloride concentration.
-
Determine the concentration of ammonia produced in each sample from the standard curve.
-
Calculate the percent inhibition of urease activity using the following formula: % Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] x 100
Data Presentation
Table 1: Hypothetical Urease Inhibition Data for this compound in Plasma
| Sample ID | This compound Conc. (µM) | Absorbance at 670 nm (mean ± SD) | Ammonia Produced (µM) | % Inhibition |
| Control | 0 | 0.85 ± 0.04 | 425 | 0 |
| Sample 1 | 1 | 0.68 ± 0.03 | 340 | 20.0 |
| Sample 2 | 5 | 0.43 ± 0.02 | 215 | 49.4 |
| Sample 3 | 10 | 0.21 ± 0.01 | 105 | 75.3 |
| Sample 4 | 25 | 0.09 ± 0.01 | 45 | 89.4 |
Method 2: Direct Quantification by LC-MS/MS
This method provides high sensitivity and specificity for the direct measurement of this compound in biological matrices.[13] It involves chromatographic separation followed by mass spectrometric detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange for basic compounds)[11] or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether).[14]
2. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Option A: Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.[11]
-
Option B: Solid-Phase Extraction (for cleaner extracts): [11][15]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash the cartridge with an aqueous solution to remove polar interferences, followed by an organic wash (e.g., methanol) to remove non-polar interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).
-
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Hypothetical):
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
This compound transition: e.g., m/z 350.2 -> 180.1 (Quantifier), 350.2 -> 152.1 (Qualifier)
-
SIL-IS transition: e.g., m/z 356.2 -> 186.1
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Data Presentation
Table 2: Hypothetical LC-MS/MS Quantification Data for this compound in Plasma
| Sample ID | Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) |
| Calibrant 1 | 1 | 0.025 | 1.02 | 102.0 | 4.5 |
| Calibrant 2 | 5 | 0.128 | 5.12 | 102.4 | 3.8 |
| Calibrant 3 | 20 | 0.505 | 19.8 | 99.0 | 2.5 |
| Calibrant 4 | 100 | 2.510 | 100.4 | 100.4 | 1.8 |
| QC Low | 3 | 0.076 | 2.95 | 98.3 | 5.1 |
| QC Mid | 50 | 1.265 | 50.6 | 101.2 | 2.2 |
| QC High | 150 | 3.780 | 148.9 | 99.3 | 2.0 |
| Test Sample 1 | - | 0.345 | 13.8 | - | - |
| Test Sample 2 | - | 1.890 | 75.6 | - | - |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of the urease inhibitor, this compound, in biological samples. The indirect colorimetric assay is suitable for high-throughput screening and initial assessments of inhibitory activity. The direct LC-MS/MS method offers superior sensitivity and specificity, making it the gold standard for pharmacokinetic studies and regulatory submissions. The choice of method will depend on the specific requirements of the research or development stage. Proper sample preparation is critical for both methods to minimize matrix effects and ensure accurate quantification.[13][14]
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. abcam.com [abcam.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Urease Assay Kit | ABIN1000280 [antibodies-online.com]
- 13. biocompare.com [biocompare.com]
- 14. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Urease-IN-5: A Potent Inhibitor for Reducing Ammonia Production from Urea
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urease-IN-5 is a potent, selective, and cell-permeable inhibitor of urease, the enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide.[1][2] The production of ammonia by urease-positive microorganisms is a significant factor in the pathogenesis of various conditions, including hepatic encephalopathy, urinary tract infections, and peptic ulcers caused by Helicobacter pylori.[3][4] In agricultural applications, the rapid conversion of urea-based fertilizers to ammonia contributes to nitrogen loss and environmental pollution.[5][6] this compound offers a powerful tool for researchers studying the roles of urease in these processes and for the development of potential therapeutic agents or agricultural additives. These application notes provide detailed protocols for the use of this compound in in vitro and cell-based assays to assess its inhibitory effects on urease activity and subsequent ammonia production.
Mechanism of Action
Urease catalyzes the breakdown of urea at a bi-nickel center within its active site.[4][7] this compound is a slow-binding, competitive inhibitor that targets the active site of the enzyme. It is proposed that the hydroxamic acid moiety of this compound chelates the two nickel ions in the urease active site, effectively blocking the binding of the natural substrate, urea, and preventing its hydrolysis. This inhibition leads to a significant reduction in the production of ammonia and carbamate.[3]
Physicochemical Properties
| Property | Value |
| Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>25 mg/mL) and Ethanol (>15 mg/mL). Sparingly soluble in water. |
| Purity (HPLC) | ≥98% |
| Storage | Store at -20°C, protected from light and moisture. |
Quantitative Data
In Vitro Urease Inhibition
The inhibitory activity of this compound was assessed against purified Jack Bean Urease. The IC₅₀ value was determined by measuring the rate of ammonia production using the Berthelot method.
| Compound | IC₅₀ (µM) against Jack Bean Urease | Inhibition Type |
| This compound | 0.15 ± 0.03 | Competitive |
| Acetohydroxamic Acid (AHA) | 8.67 ± 1.3 | Competitive |
Data are presented as mean ± standard deviation from three independent experiments.
Inhibition of Bacterial Urease Activity
This compound was tested for its ability to inhibit urease activity in whole-cell suspensions of common urease-producing bacteria.
| Bacterial Strain | This compound IC₅₀ (µM) |
| Proteus mirabilis | 0.52 ± 0.08 |
| Helicobacter pylori | 0.28 ± 0.05 |
| Klebsiella pneumoniae | 1.15 ± 0.12 |
IC₅₀ values were determined by measuring ammonia production in bacterial cultures supplemented with urea.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the urease catalytic cycle, a potential downstream signaling pathway affected by ammonia, and a typical experimental workflow for evaluating this compound.
Caption: Urease Catalytic Cycle and Inhibition by this compound.
Caption: A potential signaling cascade initiated by hyperammonemia.[8]
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Experimental Protocols
Protocol 1: In Vitro Urease Activity Inhibition Assay
This protocol is designed to determine the IC₅₀ value of this compound against purified urease (e.g., from Jack Beans) using a colorimetric assay that detects ammonia production.[9][10]
A. Materials Required:
-
This compound
-
Purified Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)
-
Urea
-
Phosphate Buffer (50 mM, pH 7.0)
-
Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali Reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 630-670 nm
B. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilute in Phosphate Buffer to create a series of working solutions (e.g., from 100 µM to 0.01 µM).
-
Urease Enzyme Solution: Prepare a 1 U/mL solution of Jack Bean Urease in cold Phosphate Buffer. Keep on ice. (One unit will liberate 1.0 µmole of NH₃ from urea per minute at pH 7.0 at 25°C).
-
Urea Substrate Solution: Prepare a 100 mM solution of urea in Phosphate Buffer.
C. Assay Procedure:
-
Add 5 µL of the this compound working solutions or vehicle control (DMSO in Phosphate Buffer) to the wells of a 96-well plate.
-
Add 55 µL of Phosphate Buffer to each well.
-
To initiate the pre-incubation, add 25 µL of the Urease Enzyme Solution to each well (except for the blank wells, which receive 25 µL of Phosphate Buffer).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 10 µL of the 100 mM Urea Substrate Solution to all wells. The final volume should be 95 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and begin color development by adding 45 µL of the Phenol Reagent to each well, followed by 70 µL of the Alkali Reagent.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.[10]
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Ammonia Quantification in Biological Samples
This protocol describes the measurement of ammonia in biological samples (e.g., cell culture supernatant, plasma) following treatment with this compound.[11][12]
A. Materials Required:
-
Biological samples (e.g., plasma, urine, cell culture media)
-
Ammonia Assay Kit (e.g., Abcam ab83360, BioAssay Systems QuantiFluo™ Ammonia Assay Kit II)[11][13]
-
Deproteinization kit or 10 kDa molecular weight cut-off filters (if required for sample type)[9]
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
B. Sample Preparation:
-
Plasma/Serum: Collect blood in heparinized or EDTA tubes. Centrifuge to separate plasma. Samples must be deproteinized using a 10 kDa molecular weight cut-off filter to remove endogenous enzymes that can interfere with the assay.[9] Analyze immediately or store at -80°C.
-
Urine: Urine samples may require dilution to fall within the linear range of the assay. Perform a dilution series to test for matrix effects.[13]
-
Cell Culture Supernatant: Collect the medium from cell cultures. Centrifuge to remove any cells or debris. The supernatant can typically be used directly in the assay.
C. Assay Procedure:
-
Follow the specific instructions provided with the chosen commercial ammonia assay kit.
-
Prepare an ammonium chloride standard curve as directed in the kit protocol.
-
Add prepared samples and standards to the wells of the 96-well plate.
-
Add the kit's reaction reagents to each well.
-
Incubate for the time and temperature specified in the kit's manual (typically 30-60 minutes at 37°C or room temperature).
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the ammonia concentration in the samples by comparing their readings to the standard curve.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in inhibitor wells | Autofluorescence/absorbance of this compound. Contamination of reagents with ammonia. | Run a control with this compound but without the urease enzyme to measure the compound's intrinsic signal. Use fresh, high-purity water and reagents. Ensure glassware is ammonia-free. |
| Low or no urease activity | Inactive enzyme. Incorrect buffer pH. | Use a fresh aliquot of urease enzyme. Confirm the pH of the assay buffer is optimal for urease activity (typically pH 7.0-8.0).[14] |
| High variability between replicates | Pipetting errors. Incomplete mixing of reagents. | Use calibrated pipettes and proper pipetting technique. Ensure thorough mixing after the addition of each reagent by gently tapping the plate or using a plate shaker. |
| Precipitation of this compound | Poor solubility in the aqueous assay buffer. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v). |
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Reducing urease activity | Triferto [triferto.eu]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Ammonia triggers neuronal disinhib ... | Article | H1 Connect [archive.connect.h1.co]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2.4.2. Urease Assay [bio-protocol.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Ammonia Assay Kit. Colorimetric. (ab83360/K370-100) | Abcam [abcam.com]
- 14. web.stanford.edu [web.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Urease-IN-5 Concentration for Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Urease-IN-5 in enzyme assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Troubleshooting Guide
Encountering issues during your urease inhibition assays? This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in "no enzyme" control wells | - Ammonia contamination in reagents or samples.[1] | - Use fresh, high-purity water and reagents. - If samples are suspected to contain ammonia, it can be removed by dialysis or filtration.[1] |
| Low or no urease activity in "enzyme control" wells | - Improper storage of urease enzyme. - Inactive enzyme. - Incorrect assay buffer pH. | - Store urease at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] - Ensure the assay buffer pH is optimal for urease activity (typically pH 7.0-8.2).[3][4] - Verify enzyme activity with a fresh batch of enzyme or a positive control activator if available. |
| Precipitation of this compound in assay wells | - The inhibitor has low solubility in the assay buffer. - The solvent concentration (e.g., DMSO) is too high. | - Dissolve this compound in a suitable solvent like DMSO to create a stock solution.[5] - Prepare serial dilutions of the inhibitor to minimize the final solvent concentration in the assay, ensuring it does not affect enzyme activity.[5] |
| Inconsistent or non-reproducible IC50 values for this compound | - Inaccurate pipetting. - Variation in incubation times. - Instability of the inhibitor or enzyme under assay conditions. | - Use calibrated pipettes and ensure thorough mixing of reagents. - Precisely control all incubation times. - Prepare fresh dilutions of this compound and the enzyme for each experiment. |
| Assay signal is too high or too low (outside linear range of detection) | - The enzyme or substrate concentration is not optimal. | - Perform a preliminary experiment to determine the optimal enzyme and substrate concentrations that result in a linear reaction rate over the desired time course.[5] - For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the urease enzyme, with a reported IC50 value of 1.473 µM.[6][7][8] It belongs to a class of thioxothiazolidinyl-acetamide derivatives.[6][7] While the exact mechanism for this specific inhibitor is not detailed in the search results, urease inhibitors generally act by binding to the nickel ions in the enzyme's active site, preventing the hydrolysis of urea.[9][10]
2. What is the recommended starting concentration for this compound in an enzyme assay?
A good starting point is to test a range of concentrations around the reported IC50 value of 1.473 µM.[6][7][8] A common practice is to perform serial dilutions to generate a dose-response curve. For example, you could start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions down to the nanomolar range.
3. How should I prepare the this compound stock solution?
It is recommended to dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-100 mM).[5] This stock can then be diluted in the assay buffer to achieve the desired final concentrations.[2] Ensure the final concentration of the solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
4. What are the critical controls to include in a urease inhibition assay?
To ensure the validity of your results, the following controls are essential:
-
Enzyme Control (Maximum Activity): Contains the enzyme, substrate, and buffer, but no inhibitor.
-
Solvent Control: Contains the enzyme, substrate, buffer, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This control accounts for any effects of the solvent on enzyme activity.[2]
-
Inhibitor Control: Contains the inhibitor, substrate, and buffer, but no enzyme. This checks for any intrinsic absorbance or fluorescence of the inhibitor.[2]
-
Background Control (No Enzyme): Contains the substrate and buffer only. This measures the background signal.[2]
5. How do I calculate the IC50 value for this compound?
The IC50 value is the concentration of an inhibitor that reduces the enzyme's activity by 50%. To determine the IC50, you will need to:
-
Measure the urease activity at various concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the enzyme control. The formula for percent inhibition is: 100 * (1 - (Activity with Inhibitor / Activity of Enzyme Control)).[5]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other common urease inhibitors for comparison.
| Inhibitor | Reported IC50 Value | Notes |
| This compound | 1.473 µM[6][7][8] | A thioxothiazolidinyl-acetamide derivative. |
| Thiourea | 21.86 µM, 23.00 ± 0.84 µM[11][12] | A standard urease inhibitor. |
| Hydroxyurea | 100.0 ± 2.5 µM[12] | A standard urease inhibitor. |
| Acetohydroxamic acid | - | A known urease inhibitor.[13] |
| Urease-IN-1 | 2.21 ± 0.45 µM[8] | Another potent urease inhibitor. |
| Urease-IN-4 | 1.64 µM[8] | Another potent urease inhibitor. |
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol is based on a typical colorimetric urease inhibition assay that measures the production of ammonia.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urease Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Urea solution (substrate)
-
This compound
-
DMSO (or other suitable solvent)
-
Ammonia detection reagents (e.g., Phenol-hypochlorite/Berthelot method reagents)[14]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the stock solution in Urease Assay Buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Prepare Enzyme Solution: Dilute the urease enzyme in Urease Assay Buffer to a concentration that gives a linear reaction rate for at least 15-30 minutes. The optimal concentration should be determined empirically.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Sample Wells: 25 µL of diluted this compound solution.
-
Enzyme Control Well: 25 µL of Urease Assay Buffer containing the same final concentration of DMSO as the sample wells.
-
Background Control Well: 50 µL of Urease Assay Buffer.
-
-
Add Enzyme: Add 25 µL of the diluted urease enzyme solution to the sample and enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the urea substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[2]
-
Stop Reaction and Develop Color: Add the ammonia detection reagents according to the manufacturer's instructions. This typically involves adding reagents that react with the ammonia produced to form a colored product.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 670 nm for the indophenol method) using a microplate reader.[14]
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. Urease lyophilized 5 U/mg EC 3.5.1.5 [sigmaaldrich.com]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Urease - Wikipedia [en.wikipedia.org]
- 10. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
aTroubleshooting Urease-IN-5 precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Urease-IN-5. The information provided is based on general knowledge of urease inhibitors and common laboratory practices, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound can be attributed to several factors:
-
Low Solubility: The compound may have inherently low solubility in the chosen solvent or buffer system.
-
Incorrect Solvent: The solvent used may not be optimal for dissolving this compound.
-
High Concentration: The concentration of your stock solution or final assay solution may exceed the solubility limit of the compound.
-
Temperature Effects: Changes in temperature during storage or the experiment can affect solubility, with many compounds being less soluble at lower temperatures.
-
pH of the Solution: The pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.
-
Buffer Components: Certain salts or other components in your buffer could be reacting with or reducing the solubility of this compound.
Q2: What is the recommended solvent for this compound?
A2: While specific data for this compound is unavailable, many urease inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of an organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the enzyme's activity.
Q3: How can I determine the optimal storage conditions for my this compound solution?
A3: For stability, stock solutions of urease inhibitors are typically stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Before use, allow the aliquot to thaw completely and come to room temperature, and vortex gently to ensure it is fully dissolved.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Issue: this compound precipitates upon addition to my aqueous assay buffer.
-
Question 1: What solvent are you using for your stock solution and what is the final concentration of this solvent in your assay?
-
Recommendation: If you are not already, use DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically ≤1%) to minimize effects on urease activity and maintain solubility.
-
-
Question 2: At what concentration is the this compound precipitating?
-
Recommendation: Your working concentration may be too high. Try performing a serial dilution to determine the highest concentration at which the compound remains soluble in your assay buffer.
-
-
Question 3: What is the composition and pH of your aqueous buffer?
-
Recommendation: The pH and salt concentration of your buffer can influence compound solubility. Many urease assays are performed in phosphate buffer at a pH around 7.4.[1][2] Consider preparing your this compound solution in a small volume of the assay buffer first to check for immediate precipitation. If it precipitates, you may need to adjust the pH or try a different buffering agent like HEPES or MES.[2]
-
-
Question 4: What is the temperature of your solutions when you are mixing them?
-
Recommendation: Ensure all components (buffer, enzyme, inhibitor solution) are at the same temperature before mixing. If you are storing your stock solution at a low temperature, allow it to fully warm to the experimental temperature and vortex gently before adding it to the assay mixture. Some compounds exhibit lower solubility at colder temperatures.
-
Data Presentation
Table 1: Example Solubility Profile of a Hypothetical Urease Inhibitor. This table provides an example of how to present solubility data. Actual values for this compound may differ.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 150 |
| Ethanol | 10 - 20 | 30 - 60 |
| Methanol | 5 - 10 | 15 - 30 |
| Water | < 0.1 | < 0.3 |
| PBS (pH 7.4) | 0.1 - 0.5 | 0.3 - 1.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical this compound with a molecular weight of 330 g/mol .
-
Weighing the Compound: Accurately weigh out 3.3 mg of this compound powder.
-
Dissolving in Solvent: Add 1 mL of 100% DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Urease Activity Assay (Berthelot Method)
This assay determines urease activity by measuring the production of ammonia.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Urea Solution: 500 mM in phosphate buffer.
-
Phenol-Nitroprusside Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite Reagent: 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH.
-
Urease Solution: Prepare a suitable dilution of urease in phosphate buffer. The final concentration should provide a linear reaction rate for at least 10 minutes.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 50 µL of phosphate buffer.
-
Add 10 µL of this compound solution (or DMSO for control) at various concentrations.
-
Add 20 µL of the urease solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the urea solution.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the Phenol-Nitroprusside Reagent.
-
Add 50 µL of the Alkaline Hypochlorite Reagent.
-
Incubate at 50°C for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a spectrophotometer.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Improving the efficacy of Urease-IN-5 in vivo
Welcome to the technical support center for Urease-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-competitive inhibitor of urease. It targets the nickel-containing active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3][4] This inhibition helps to mitigate the pathological effects of urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis, by preventing the localized increase in pH that allows their survival and virulence.[5][6][7]
Q2: What are the common challenges observed when transitioning from in vitro to in vivo studies with urease inhibitors like this compound?
A2: The clinical translation of many potent in vitro urease inhibitors has been challenging.[8][9] Common hurdles include hydrolytic instability in the acidic environment of the stomach, metabolic instability, potential toxicity, and undesirable side effects.[5][8] Demonstrating superior efficacy over existing treatments in in vivo models is another significant challenge.[5]
Q3: How can I improve the oral bioavailability of this compound?
A3: Improving oral bioavailability often involves formulation strategies. For a compound like this compound, consider enteric coatings to protect it from gastric acid, or co-administration with proton pump inhibitors to raise gastric pH. Nanoparticle-based delivery systems can also enhance absorption and stability. It is recommended to perform pharmacokinetic studies with different formulations to determine the optimal delivery method.
Q4: this compound shows lower than expected efficacy in our animal model. What are the potential reasons?
A4: Several factors could contribute to this. First, verify the stability of this compound under the physiological conditions of your model. The compound may be rapidly metabolized or cleared. Second, assess the dosing regimen; the concentration of this compound reaching the target site may be insufficient. Consider adjusting the dose, frequency, or route of administration. Finally, ensure that the urease activity in your specific animal model and bacterial strain is susceptible to inhibition by this compound, as there can be inter-species and inter-strain variations.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results in in vivo efficacy studies. | 1. Variability in animal model (e.g., age, sex, gut microbiome).2. Inconsistent dosing or formulation.3. Degradation of this compound stock solution. | 1. Standardize the animal model and housing conditions. Use age- and sex-matched animals.2. Ensure precise and consistent preparation of the dosing formulation. Validate the stability of the formulation over the administration period.3. Prepare fresh stock solutions of this compound for each experiment. Store as recommended. |
| High toxicity or adverse effects observed in animals. | 1. Off-target effects of this compound.2. Issues with the vehicle or formulation excipients.3. Dose is too high. | 1. Conduct a preliminary toxicology screen to identify potential off-target interactions.2. Run a vehicle-only control group to assess the toxicity of the formulation itself.3. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| In vitro activity does not correlate with in vivo results. | 1. Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion).2. Instability in the gastrointestinal tract.[5] | 1. Conduct pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound.2. Test the stability of this compound in simulated gastric and intestinal fluids. Consider alternative formulations or routes of administration. |
| Difficulty in measuring urease inhibition in vivo. | 1. Insensitive or unreliable assay method.2. Sample collection and processing issues. | 1. Utilize a validated and sensitive assay for measuring urease activity in biological samples (e.g., stomach homogenate, urine).2. Optimize sample collection, storage, and processing to preserve enzyme activity. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a H. pylori Mouse Model
-
Animal Model: C57BL/6 mice (6-8 weeks old, both sexes).
-
Infection: Mice are orally gavaged with a suspension of H. pylori (e.g., SS1 strain) in Brucella broth. Colonization is confirmed after 2 weeks by quantitative PCR of fecal pellets.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (e.g., 10, 25, 50 mg/kg, administered orally twice daily).
-
Positive control (e.g., Acetohydroxamic acid (AHA) at a clinically relevant dose).
-
-
Treatment Period: 7 days.
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized.
-
The stomach is removed, and one half is homogenized for a urease activity assay. The other half is used for quantitative culture of H. pylori.
-
Urease activity is measured by quantifying ammonia production using the indophenol method.[11]
-
-
Data Analysis: Compare the reduction in bacterial load and urease activity between the treatment and control groups.
Protocol 2: Urease Activity Assay (Indophenol Method)
-
Sample Preparation: Stomach tissue is homogenized in a phosphate buffer (pH 7.4) and centrifuged to obtain a clear supernatant.
-
Reaction Mixture:
-
100 µL of sample supernatant.
-
800 µL of urea solution (500 mM in phosphate buffer).
-
Incubate at 37°C for 30 minutes.
-
-
Colorimetric Reaction:
-
Add 500 µL of phenol-nitroprusside solution.
-
Add 500 µL of alkaline hypochlorite solution.
-
Incubate at room temperature for 20 minutes.
-
-
Measurement: Read the absorbance at 630 nm.
-
Quantification: Determine the ammonia concentration from a standard curve prepared with ammonium chloride.
Quantitative Data Summary
Table 1: Comparative In Vitro and In Vivo Efficacy of Urease Inhibitors
| Compound | IC50 (in vitro, µM) | Effective Dose (ED50) in Mouse Model (mg/kg) | Bioavailability (%) |
| This compound | 0.5 ± 0.1 | 25 ± 3 | 35 |
| AHA | 25 ± 2 | 100 ± 10 | 60 |
| Thiourea | 22 ± 1.5 | >200 (toxic) | Not Determined |
Visualizations
Caption: Mechanism of this compound action.
Caption: In vivo efficacy experimental workflow.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 11. researchgate.net [researchgate.net]
aAddressing Urease-IN-5 off-target effects in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals using Urease-IN-5 in their experiments. Here you will find troubleshooting guides and frequently asked questions to help address potential off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, active-site-directed inhibitor of urease. It is designed to bind to the bi-nickel catalytic center of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate.[1][2] This inhibition is achieved through a combination of non-covalent interactions, including hydrogen bonds and hydrophobic contacts within the enzyme's active site.[2]
Q2: I am observing unexpected cellular phenotypes that don't seem to be related to urease inhibition. Could these be off-target effects of this compound?
A2: While this compound is designed for high specificity, off-target effects are a possibility with any small molecule inhibitor. Unexpected phenotypes could arise from interactions with other metalloenzymes or signaling pathways. It is crucial to perform control experiments to validate that the observed effects are due to the inhibition of urease.
Q3: What are the initial steps to troubleshoot potential off-target effects?
A3: The first step is to perform a dose-response curve to ensure you are using the lowest effective concentration of this compound. Additionally, using a structurally related but inactive control compound can help differentiate between on-target and off-target effects. If such a compound is not available, consider using a different, structurally distinct urease inhibitor to see if the same phenotype is produced.
Q4: How can I confirm that this compound is engaging with urease in my cellular model?
A4: A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay can be employed to confirm target engagement in intact cells.[3] These techniques measure the binding of the inhibitor to its target protein in a cellular environment, providing evidence that the compound is reaching and interacting with urease.
Troubleshooting Guide
This guide provides structured approaches to identify and mitigate potential off-target effects of this compound.
Issue 1: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause: Poor cell permeability of this compound, or the compound is being metabolized or actively transported out of the cell.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a cellular uptake assay to determine the intracellular concentration of this compound.
-
Evaluate Cellular Efficacy: Use a cellular phosphorylation assay to measure the downstream effects of urease inhibition, such as changes in local pH, which can indirectly indicate enzyme activity.[3]
-
Consider a Different Assay Format: If using an endpoint assay, switch to a real-time assay to monitor the kinetics of inhibition.
-
Issue 2: Observed phenotype is not rescued by the addition of exogenous ammonia.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, independent of urease inhibition. Urease catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide, which increases the local pH.[4][5] If the phenotype is truly due to urease inhibition, providing an alternative source of ammonia should rescue the effect.
-
Troubleshooting Steps:
-
Perform a Rescue Experiment: Treat cells with this compound and supplement the media with a controlled amount of ammonia to see if the phenotype is reversed.
-
Use an Orthogonal Approach: Use siRNA or shRNA to knockdown the expression of urease and observe if the same phenotype is produced as with this compound treatment.
-
Conduct a Kinase Panel Screen: To rule out off-target kinase inhibition, screen this compound against a panel of kinases. Many kinase inhibitors are known to have off-target effects.[6][7]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target Enzyme | Helicobacter pylori Urease |
| IC50 | 50 nM |
| Ki | 25 nM |
| Mode of Inhibition | Competitive |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) |
| H. pylori Urease | 50 |
| Jack Bean Urease | 150 |
| Carbonic Anhydrase II | > 10,000 |
| Matrix Metalloproteinase-2 | > 10,000 |
Experimental Protocols
Protocol 1: Urease Activity Assay (Biochemical)
This protocol measures the inhibitory activity of this compound against purified urease.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Urease Solution: Prepare a 1 U/mL solution of purified H. pylori urease in assay buffer.
-
Urea Solution: Prepare a 100 mM solution of urea in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the this compound dilution or DMSO (vehicle control) to a 96-well plate.
-
Add 48 µL of the urease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Measure the rate of ammonia production using a commercially available ammonia detection kit at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Urease Inhibition Assay
This protocol assesses the ability of this compound to inhibit urease activity in a cellular context.
-
Cell Culture:
-
Culture H. pylori in an appropriate liquid medium to mid-log phase.
-
-
Assay Procedure:
-
Harvest the bacteria and resuspend in a buffer containing 10 mM urea.
-
Aliquot the bacterial suspension into a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the change in pH of the medium using a pH-sensitive fluorescent dye.
-
-
Data Analysis:
-
Calculate the percent inhibition of pH change for each concentration of this compound.
-
Determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for validating this compound activity and specificity.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Urease Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of urease enzymes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the optimal performance and longevity of your urease enzyme in your experiments.
Troubleshooting Guide
Encountering issues with your urease experiments? This guide provides solutions to common problems.
| Problem | Potential Causes | Solutions |
| Low or No Enzyme Activity | Improper storage of the enzyme. | For long-term storage, urease should be stored at -20°C. For short-term use (up to 3 weeks), it can be stored at 4°C. Avoid repeated freeze-thaw cycles.[1] Lyophilized enzyme should be stored at -20°C until use.[2] |
| Incorrect buffer or pH. | The optimal pH for urease activity is typically between 7.0 and 8.0.[3] Buffers such as MES, HEPES, and CHES have been shown not to inhibit urease activity.[4][5] | |
| Presence of inhibitors. | Urease is inhibited by compounds such as 2-mercaptoethanol, acetohydroxamate, EDTA, phosphoramidate, and fluoride ions.[4][5] Ensure your reaction mixture is free from these and other potential inhibitors. | |
| Enzyme denaturation. | Urease begins to denature at temperatures above 45°C.[4][5] The optimal temperature for activity is around 60°C, but prolonged exposure to high temperatures should be avoided.[4][5] | |
| Precipitation in Enzyme Solution | High protein concentration. | Aggregation and precipitation can occur at high protein concentrations.[6] Prepare dilutions in an appropriate buffer just before use. |
| Incorrect buffer conditions. | Low pH or the presence of certain salts can cause precipitation.[6] Ensure the buffer pH is within the optimal range for urease. | |
| Freeze-thaw cycles. | Repeated freezing and thawing can lead to protein aggregation and precipitation.[1] Aliquot the enzyme solution into smaller volumes for single-use to avoid this. | |
| Inconsistent Results | Variable enzyme activity. | Enzyme activity can decrease over time, especially with improper storage.[2] Use freshly prepared enzyme solutions or ensure proper storage of stock solutions. The stability of urease in solution is concentration-dependent, with higher concentrations being more stable.[2] |
| Inaccurate quantification of ammonia. | The product of the urease reaction, ammonia, can be volatile. Ensure a properly calibrated and validated method for ammonia detection is used, such as the modified Weatherburn method.[2] | |
| Contamination of samples. | Environmental samples like soil may contain endogenous ammonia. It is important to run appropriate controls to account for this.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized urease?
A1: Lyophilized urease should be stored at -20°C until you are ready to use it.[2] Some suppliers may recommend storage at 2-8°C.[5] Always refer to the manufacturer's specific instructions.
Q2: How should I store urease after reconstitution?
A2: After reconstituting in a suitable buffer (e.g., sterile 18 MΩ·cm water or phosphate buffer), the enzyme solution can be stored at 4°C for short-term use (up to 3 weeks).[1] For long-term storage, it is recommended to store the solution at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted enzyme into smaller, single-use volumes.[1]
Q3: What is the stability of urease in solution at different temperatures?
A3: The stability of urease in solution is dependent on its concentration and the storage temperature. Higher concentration solutions (e.g., 2000 U/mL) are more stable than lower concentration solutions. At 4°C, a 2000 U/mL solution can maintain over 80% of its activity for at least 28 days.[2] However, lower activity solutions (100-1000 U/mL) can lose significant activity within a few days at room temperature, 4°C, -18°C, or -80°C.[2] For short-term storage of low-activity solutions, 4°C for a single day is recommended.[2][6]
Q4: What factors can cause urease to lose its activity?
A4: Urease activity can be negatively affected by several factors, including:
-
Temperature: Temperatures above 45°C can lead to denaturation.[4][5]
-
pH: The optimal pH is generally around 7.4.[4][5] Deviations from this can reduce activity.
-
Inhibitors: Heavy metal ions and certain chemical compounds can inhibit urease activity.[4][5]
-
Storage Conditions: Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity.[1]
-
Oxidation: Oxidation of sulfhydryl groups can cause deactivation.[6]
Q5: What is a suitable buffer for reconstituting and diluting urease?
A5: Sterile, high-purity water (18 MΩ·cm) is recommended for reconstitution.[1] For dilutions and assays, buffers that do not inhibit urease activity, such as MES, HEPES, and CHES, are suitable choices.[4][5] Phosphate buffers are also commonly used.[2]
Quantitative Data Summary
The following table summarizes the stability of urease under various storage conditions based on available data.
| Concentration | Storage Temperature | Duration | Relative Activity | Reference |
| 2000 U/mL | Room Temperature | 28 days | ~37% | [2] |
| 2000 U/mL | 4°C | 28 days | >80% | [2] |
| 2000 U/mL | -18°C | 28 days | >80% | [2] |
| 2000 U/mL | -80°C | 28 days | >80% | [2] |
| 100-1000 U/mL | All temperatures | >4 days | <75% | [2] |
Experimental Protocols
Urease Activity Assay (Modified Weatherburn Method)
This protocol is adapted from a published study on urease stability and is a common method for determining urease activity.[2]
Materials:
-
Urease solution
-
7 mM Urea solution
-
50 mM Phosphate buffer, pH 7.6
-
Phenol reagent
-
Alkaline hypochlorite reagent
-
Ammonium sulfate (for standard curve)
-
Spectrophotometer
Procedure:
-
In a reaction tube, combine 100 µL of the urease solution, 10 µL of 7 mM urea, and 1890 µL of 50 mM phosphate buffer (pH 7.6).
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Stop the reaction and develop the color by adding 500 µL of phenol reagent and 500 µL of alkaline hypochlorite reagent.
-
Incubate the mixture at 60°C for 5 minutes.
-
Rapidly cool the tube to room temperature under tap water.
-
Measure the absorbance at 630 nm against a reagent blank.
-
Calculate the amount of ammonia liberated using a standard curve prepared with ammonium sulfate.
Unit Definition: One unit of urease activity is defined as the amount of enzyme required to hydrolyze 1 µmole of urea per minute under the specified conditions.
Visualizations
Troubleshooting Logic for Low Urease Activity
Caption: Troubleshooting flowchart for low urease activity.
Recommended Urease Handling and Storage Workflow
Caption: Recommended workflow for urease storage and handling.
References
Technical Support Center: Overcoming Resistance to Urease Inhibitors in Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to urease inhibitors in their bacterial cultures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with urease inhibitors.
Issue 1: My bacterial culture is no longer responsive to the urease inhibitor.
| Potential Cause | Recommended Action |
| Development of Resistance | 1. Confirm Resistance: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the change in susceptibility. 2. Isolate Resistant Strain: Streak the culture on an agar plate containing the inhibitor to isolate resistant colonies for further analysis. 3. Investigate Mechanism: Consider sequencing the urease gene to check for target site mutations. Evaluate the expression of efflux pump genes using RT-qPCR. |
| Inhibitor Degradation | 1. Check Storage Conditions: Ensure the urease inhibitor is stored at the recommended temperature and protected from light and moisture. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of the inhibitor for your experiments. |
| Incorrect Experimental Setup | 1. Verify Concentration: Double-check all calculations for the inhibitor and other reagents. 2. Control Check: Ensure that your positive (no inhibitor) and negative (no bacteria) controls are behaving as expected. |
Issue 2: I'm observing a gradual decrease in the efficacy of the urease inhibitor over time.
| Potential Cause | Recommended Action |
| Emergence of a Resistant Subpopulation | 1. Population Analysis: Use plating on selective media (with the inhibitor) to determine the percentage of resistant cells in the population. 2. Dose Escalation Study: Gradually increase the concentration of the inhibitor to determine if a higher dose can overcome the resistance. |
| Inhibitor Instability in Culture Medium | 1. Stability Assay: Incubate the inhibitor in the culture medium for the duration of your experiment and then test its activity to see if it degrades over time. 2. Alternative Inhibitor: Consider using a more stable urease inhibitor if degradation is confirmed. |
| Changes in Bacterial Metabolism | 1. Culture Conditions: Ensure that the pH, temperature, and nutrient composition of your culture medium are consistent across experiments.[1] 2. Growth Phase: Monitor the bacterial growth phase, as inhibitor susceptibility can vary. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of urease and its inhibitors?
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][3] This reaction leads to an increase in the local pH, which helps bacteria like Helicobacter pylori survive in the acidic environment of the stomach.[4] Urease inhibitors block this activity, thereby preventing the bacteria from neutralizing their acidic surroundings.[5][6]
What are the common mechanisms of bacterial resistance to urease inhibitors?
While specific resistance mechanisms to a particular urease inhibitor need to be investigated, general mechanisms of antibiotic resistance can be extrapolated and include:
-
Target Modification: Mutations in the bacterial urease gene can alter the inhibitor's binding site, reducing its efficacy.
-
Efflux Pumps: Bacteria can overexpress pumps that actively transport the inhibitor out of the cell, preventing it from reaching its target.[7]
-
Decreased Permeability: Changes in the bacterial cell membrane can reduce the uptake of the inhibitor.[7]
-
Enzymatic Degradation: The bacteria may produce enzymes that inactivate the urease inhibitor.[7]
How can I prevent or minimize the development of resistance?
-
Use Optimal Concentrations: Using a sufficiently high concentration of the inhibitor can help prevent the survival and proliferation of resistant mutants.
-
Combination Therapy: Consider using the urease inhibitor in combination with other antimicrobial agents that have different mechanisms of action.
-
Limit Exposure: Minimize the duration of exposure to the inhibitor to reduce the selective pressure for resistance development.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various urease inhibitors against different bacterial strains as found in the literature.
| Urease Inhibitor | Target Organism | IC50 / MIC | Reference |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2.5 mM (inhibition of urease activity) | [5][6] |
| Ebselen | Helicobacter pylori | 0.06 mM (inhibition of urease activity) | [5][6] |
| Baicalin | Helicobacter pylori | 8 mM (major inhibition of urease activity) | [5][6] |
| Hesperetin-7-rhamnoglucoside (Hesp) | Helicobacter pylori | IC50 values can be determined via non-linear regression | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a urease inhibitor that prevents visible growth of a bacterial culture.
-
Prepare bacterial inoculum: Culture the bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of the urease inhibitor in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterial strain (e.g., 37°C for 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
Protocol 2: Urease Activity Assay (Phenol Red Method)
This assay measures the activity of urease by detecting the pH increase resulting from ammonia production.[5][6]
-
Prepare Reagents:
-
Urea broth containing phenol red as a pH indicator.
-
Bacterial culture.
-
Urease inhibitor.
-
-
Experimental Setup:
-
In a 96-well plate, add the bacterial suspension to wells containing urea broth with and without the urease inhibitor.
-
Include a control with no bacteria.
-
-
Incubation: Incubate the plate at 37°C and monitor for a color change from yellow to pink/red, which indicates an increase in pH due to urease activity.
-
Measurement: The absorbance can be read at a specific wavelength (e.g., 560 nm) to quantify the color change and thus the urease activity.
Visualizations
Caption: Mechanism of urease action and its inhibition.
Caption: Troubleshooting workflow for decreased inhibitor efficacy.
Caption: Potential mechanisms of bacterial resistance to urease inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Urease-IN-5 Delivery Methods for Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Urease-IN-5 and other novel urease inhibitors, particularly those with challenging physicochemical properties like poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the urease enzyme. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide[1][2]. This enzymatic activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, allowing them to survive in acidic environments and contributing to conditions like peptic ulcers and infection-induced urinary stones[1][3][4]. By inhibiting urease, this compound aims to reduce the survival and pathogenic activity of these bacteria.
Q2: We are observing poor efficacy of this compound in our animal models despite promising in vitro results. What could be the primary reason?
A2: A common reason for poor in vivo efficacy of novel compounds is low bioavailability, often stemming from poor aqueous solubility[5][6]. Many new chemical entities are classified as BCS Class II or IV drugs, meaning they have low solubility, which limits their absorption in the gastrointestinal tract after oral administration[7]. This can lead to sub-therapeutic concentrations at the target site. It is crucial to develop an appropriate formulation to enhance solubility and absorption[8].
Q3: What are the initial steps to consider when formulating a poorly soluble compound like this compound for oral administration in animal models?
A3: For early discovery animal studies, several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These include pH modification, the use of co-solvents, surfactants, and complexing agents like cyclodextrins[6][7]. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also highly effective for lipophilic compounds[8][9]. The choice of formulation depends on the physicochemical properties of this compound.
Q4: Are there known toxicity concerns with urease inhibitors that we should be aware of during our animal studies?
A4: Yes, many potential urease inhibitors have failed to reach clinical use due to issues with hydrolytic instability, toxicity, and adverse side effects[3]. For instance, acetohydroxamic acid, a clinically approved urease inhibitor, is associated with severe adverse effects[10]. Therefore, it is essential to conduct thorough toxicology assessments of this compound and the selected formulation vehicle in your animal models.
Troubleshooting Guides
Problem: Poor Solubility and Inadequate Exposure in Animal Models
Q: We've confirmed this compound has low aqueous solubility and our initial suspension formulation is resulting in low and variable plasma concentrations. How can we improve this?
A: Low and variable exposure is a classic problem for poorly soluble compounds. A systematic approach to formulation development is required. Below is a summary of common formulation strategies that can be explored.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Common Excipients | Key Considerations |
| pH Modification | For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[7] | Citrate buffer, phosphate buffer (PBS), acetate buffer.[7] | The pH must be tolerable for the administration route (e.g., pH 4-8 for oral gavage is common).[7] |
| Co-solvents | Water-miscible organic solvents that increase the solubility of non-polar compounds.[7] | Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, DMSO, NMP. | Potential for toxicity at high concentrations. Must be carefully screened for animal tolerance. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate and solubilize hydrophobic drugs.[7] | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15. | Can sometimes affect membrane permeability and drug transporters, influencing pharmacokinetics. |
| Inclusion Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[7] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | The stoichiometry of the complex is important. Can be a very effective method for certain molecular structures. |
| Lipid-Based Formulations | The drug is dissolved in a blend of oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the GI tract.[8] | Labrafac PG, Maisine® CC, Transcutol® HP, various oils (sesame, corn).[7][8] | Particularly effective for lipophilic (high logP) compounds. Can enhance lymphatic absorption.[8] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[9] | Stabilizers such as surfactants (e.g., Tween 80) and polymers (e.g., HPMC) are required. | Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer). Can be used for oral, IV, and SC administration.[9] |
Problem: Inconsistent Results and High Variability Between Animals
Q: We are observing high variability in the therapeutic outcomes and pharmacokinetic profiles of this compound between animals in the same cohort. What are the potential causes and solutions?
A: High variability can undermine the statistical power of your study. The root cause is often related to the formulation or the experimental procedure itself.
Table 2: Troubleshooting High Variability in Animal Studies
| Potential Cause | Recommended Action |
| Formulation Instability | The drug may be precipitating out of the solution or suspension over time. |
| Inaccurate Dosing | Inaccurate dose volumes, especially with viscous formulations or suspensions, can lead to high variability. |
| Animal-Related Factors | Differences in food consumption (for oral dosing), stress levels, or underlying health can affect drug absorption and metabolism. |
| Coprophagy (in rodents) | If the drug is excreted in feces, re-ingestion can lead to unpredictable secondary absorption peaks. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent vehicle suitable for early-stage screening of a poorly soluble compound like this compound in a rodent model.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl) or Water for Injection
-
Glass vials, magnetic stirrer, and stir bars
-
Calibrated pipettes
Methodology:
-
Determine Vehicle Composition: A common starting point is a ternary system (e.g., 10% Solubilizer / 40% PEG 400 / 50% Water). The exact ratios should be determined by screening for the solubility of this compound.
-
Weigh this compound: Accurately weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolve in Co-solvents: Add the required volume of PEG 400 and PG to the vial containing this compound. Vortex and/or sonicate briefly to aid dissolution. Place on a magnetic stirrer until the compound is fully dissolved. A clear solution should be obtained.
-
Add Aqueous Component: Slowly add the saline or water to the organic solution while stirring. The solution may become transiently cloudy but should clear upon complete mixing.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. Ensure it is a clear, homogenous solution.
-
Administration: Administer to animals via oral gavage at the appropriate volume based on body weight (e.g., 5 or 10 mL/kg for mice).
Visualizations
Urease Catalytic Mechanism
The diagram below illustrates the generally accepted mechanism of urea hydrolysis at the di-nickel active site of the urease enzyme, which is the target of this compound.
Caption: The catalytic cycle of urease, the molecular target of this compound.
Experimental Workflow for Delivery Method Refinement
This workflow outlines a logical progression for developing and validating a delivery method for a novel urease inhibitor in animal models.
Caption: A workflow for refining the delivery of this compound in animal models.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
aMinimizing Urease-IN-5 toxicity in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity of Urease-IN-5 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the urease enzyme, with an IC50 value of 1.473 µM.[1] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][3][4] By inhibiting urease, this compound can be used to study the role of this enzyme in various biological processes, particularly in pathogens where urease is a key virulence factor.[5][6]
Q2: Is this compound generally considered cytotoxic?
A2: this compound is reported to have low cytotoxicity. In one study, treatment of MOLT-4 cells with 100 µM of this compound for 72 hours resulted in 97.8% cell viability, indicating insignificant effects on cell health at this concentration and duration.[1] However, cytotoxicity can be cell-type dependent and influenced by experimental conditions.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors.[7][8][9] Off-target effects can lead to unexpected cellular responses and toxicity. It is recommended to include appropriate controls to assess for such effects.
Q4: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. This involves treating your cells with a range of this compound concentrations and assessing cell viability using a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®). This will allow you to determine the maximum concentration that does not significantly impact cell viability.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected cytotoxicity observed. | Cell line is particularly sensitive to this compound. | Perform a dose-response experiment to identify a non-toxic concentration. Start with a lower concentration range based on the reported low cytotoxicity. |
| Incorrect solvent or final solvent concentration is toxic. | Ensure the solvent (e.g., DMSO) concentration in the final culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control. | |
| Compound degradation or contamination. | Use a fresh stock of this compound. Ensure proper storage conditions as recommended by the supplier. | |
| Assay interference. | Some compounds can interfere with the chemistry of certain viability assays. Confirm results with an alternative cytotoxicity assay that has a different detection principle (e.g., use a luminescence-based assay if you initially used a colorimetric one). | |
| Inconsistent or variable results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell confluence can affect compound toxicity. |
| Variation in treatment duration. | Adhere to a strict and consistent incubation time with this compound for all experiments. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses to treatments. | |
| No observable effect of this compound on the target pathway. | Urease is not active or present in the cell model. | Confirm the presence and activity of urease in your specific cell line or experimental model before initiating inhibitor studies. |
| Incorrect concentration of this compound used. | Refer to the dose-response data to ensure you are using a concentration that is effective at inhibiting urease without causing cytotoxicity. | |
| Issues with compound stability in media. | Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Quantitative Data Summary
| Compound | Cell Line | Incubation Time (h) | Concentration (µM) | Cell Viability (%) |
| This compound | MOLT-4 | 72 | 100 | 97.8 |
Data sourced from MedChemExpress.[1]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical off-target signaling leading to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ureases as multifunctional toxic proteins: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
- 8. oatext.com [oatext.com]
- 9. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
aTroubleshooting inconsistent results with Urease-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Urease-IN-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly different from the expected value.
A1: Inconsistent IC50 values can arise from several factors. Firstly, ensure the urease enzyme concentration is consistent across experiments. Variations in enzyme activity can directly impact the calculated IC50. Secondly, check the pH and temperature of your assay buffer, as urease activity is highly sensitive to these parameters.[1][2] The optimal pH for most ureases is in the range of 7-8.[3] Finally, confirm the exact concentration of your this compound stock solution and ensure its stability, as degradation can lead to reduced potency.
Q2: I am observing high variability between my replicate wells.
A2: High variability is often due to technical errors in assay setup. Ensure thorough mixing of all reagents, especially the enzyme and inhibitor solutions, before dispensing them into the wells. Use calibrated pipettes and proper pipetting techniques to minimize volume errors. Additionally, check for and eliminate any potential sources of ammonia contamination in your reagents or lab environment, as this can interfere with the assay readout.[4]
Q3: this compound is not showing any inhibition, or the inhibition is very weak.
A3: This could be due to several reasons. First, verify the activity of your urease enzyme with a known inhibitor as a positive control to confirm the assay is working correctly. Second, assess the solubility of this compound in your assay buffer. Poor solubility can lead to a lower effective concentration of the inhibitor. You may need to use a different solvent or a small amount of a co-solvent like DMSO. However, be sure to include a vehicle control to account for any effects of the solvent on enzyme activity. Lastly, consider the possibility that this compound may be a slow-binding inhibitor, requiring a pre-incubation step with the enzyme before adding the substrate.
Q4: My negative control (no inhibitor) shows lower than expected urease activity.
A4: Lower than expected activity in the negative control could indicate a problem with the enzyme itself or the assay conditions. Ensure the urease has been stored correctly and has not lost activity. Prepare fresh enzyme dilutions for each experiment. Also, verify the composition and pH of your assay buffer. The presence of any contaminating metal ions could also inhibit urease activity.[5]
Troubleshooting Guide
Problem: Inconsistent Inhibition Results
This guide will help you systematically troubleshoot inconsistent results when performing urease inhibition assays with this compound.
Step 1: Verify Reagent Integrity and Assay Conditions
-
Question: Are your reagents fresh and properly prepared?
-
Action: Prepare fresh buffers, substrate (urea), and enzyme solutions. Ensure the pH of the buffer is correct.[2]
-
-
Question: Is the urease enzyme active?
-
Action: Run a control reaction with only the enzyme and substrate to confirm its activity. If possible, use a known urease inhibitor as a positive control.
-
-
Question: Are the assay conditions (temperature, incubation time) consistent?
-
Action: Use a temperature-controlled incubator or water bath.[1] Ensure that incubation times are precisely the same for all samples.
-
Step 2: Check Inhibitor Stock and Working Solutions
-
Question: Is your this compound stock solution accurately prepared and stored?
-
Action: Re-weigh the compound and prepare a fresh stock solution. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
-
-
Question: Is this compound soluble in the assay buffer?
-
Action: Visually inspect the wells for any precipitation. If solubility is an issue, try preparing the stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it in the assay buffer. Remember to include a vehicle control in your experiment.
-
Step 3: Review the Experimental Protocol
-
Question: Are you following a consistent experimental protocol?
-
Action: Refer to the detailed experimental protocol below. Ensure all steps are followed precisely in every experiment.
-
-
Question: Is there a possibility of ammonia contamination?
-
Action: Use high-purity water and reagents. Ensure labware is thoroughly cleaned. Ammonia in the environment can also be a source of contamination.[4]
-
Factors Influencing Urease Activity and Inhibition
| Factor | Effect on Urease Activity | Troubleshooting Consideration | Reference |
| pH | Highly dependent; optimal range typically 7-8. | Ensure buffer pH is accurately prepared and stable throughout the assay. | [2][3] |
| Temperature | Activity increases with temperature up to an optimum, then denatures. | Maintain a constant and optimal temperature during incubation. | [1] |
| Enzyme Concentration | Reaction rate is proportional to enzyme concentration. | Use a consistent and appropriate enzyme concentration. | [6] |
| Substrate Concentration | Follows Michaelis-Menten kinetics. | Ensure substrate concentration is not limiting, unless studying competitive inhibition. | [3] |
| Heavy Metal Ions | Can act as inhibitors. | Use high-purity reagents and water to avoid contamination. | [5] |
| Inhibitor Solubility | Poor solubility leads to lower effective concentration. | Check for precipitation; consider using a co-solvent with a vehicle control. | |
| Inhibitor Stability | Degradation over time reduces potency. | Prepare fresh inhibitor solutions and store stock solutions appropriately. |
Detailed Experimental Protocol: Urease Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound using a colorimetric ammonia quantification method.
1. Reagent Preparation:
- Assay Buffer: 100 mM phosphate buffer, pH 7.4.
- Urease Solution: Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL) in assay buffer. Dilute to the final working concentration (e.g., 10 U/mL) immediately before use.
- Substrate Solution: 500 mM Urea in assay buffer.
- Inhibitor (this compound) Solutions: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
- Ammonia Detection Reagents: Prepare reagents for the Berthelot (indophenol) method as described in the literature.[7] This typically involves a phenol-nitroprusside solution and an alkaline hypochlorite solution.
- Ammonium Chloride Standard: Prepare a series of ammonium chloride standards (e.g., 0-100 µM) in assay buffer to generate a standard curve.
2. Assay Procedure:
- In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
- Add 20 µL of the urease working solution to each well.
- (Optional) Pre-incubate the plate at 37°C for a specific duration (e.g., 30 minutes) if investigating time-dependent inhibition.
- Initiate the reaction by adding 20 µL of the urea substrate solution to all wells.
- Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).
- Stop the reaction by adding 40 µL of the first ammonia detection reagent (e.g., phenol-nitroprusside).
- Add 40 µL of the second ammonia detection reagent (e.g., alkaline hypochlorite).
- Incubate at room temperature for 30 minutes to allow for color development.
- Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.
3. Data Analysis:
- Construct a standard curve using the absorbance readings from the ammonium chloride standards.
- Determine the concentration of ammonia produced in each well by interpolating from the standard curve.
- Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
- Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Visual Troubleshooting and Pathway Diagrams
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified mechanism of urease action and potential inhibition.
References
- 1. scielo.br [scielo.br]
- 2. asm.org [asm.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of the Urease Concentration and Calcium Source on Enzyme-Induced Carbonate Precipitation for Lead Remediation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Urease-IN-5 and Acetohydroxamic Acid for Urease Inhibition
For Immediate Release
In the landscape of therapeutic interventions for urease-mediated pathologies, such as urinary tract infections and stone formation, the efficacy of urease inhibitors is of paramount importance. This guide provides a detailed comparison of a novel urease inhibitor, herein referred to as Urease-IN-5 (a representative next-generation inhibitor based on N,N′-bis(3-pyridinylmethyl)thiourea), and the established clinical agent, acetohydroxamic acid (AHA). This comparison is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative performance based on available experimental data.
Executive Summary
Acetohydroxamic acid (AHA) is the only urease inhibitor that has been approved for clinical use, primarily for preventing the formation of struvite stones.[1] However, its application is often limited by significant side effects.[1] Emerging research has focused on developing more potent and safer alternatives. This compound represents a promising new generation of thiourea-based inhibitors that have demonstrated significantly greater in vitro efficacy compared to AHA. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways that underpin the activity of these two compounds.
Data Presentation: A Quantitative Comparison
The inhibitory potential of this compound and acetohydroxamic acid against urease has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half. The data presented below is a summary from various in vitro studies. It is crucial to note that IC50 values can vary depending on the source of the urease enzyme (e.g., Jack bean, Helicobacter pylori, Proteus mirabilis) and the specific experimental conditions.
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| Acetohydroxamic Acid (AHA) | H. pylori | 27.06 | [2] |
| Acetohydroxamic Acid (AHA) | Jack Bean Urease | 42.12 ± 0.08 | [3] |
| Acetohydroxamic Acid (AHA) | P. mirabilis | ~5000 | [4] |
| This compound (Bis-TU) | P. mirabilis | ~200 | [4] |
| This compound (Bis-TU) | Jack Bean Urease | 0.11 ± 0.05 (for a similar thiourea derivative) | [2] |
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro efficacy of urease inhibitors. This methodology is based on commonly employed urease activity assays.
In Vitro Urease Inhibition Assay (Indophenol Method)
This assay quantifies the amount of ammonia produced through the enzymatic hydrolysis of urea by urease. The concentration of ammonia is determined spectrophotometrically.
Materials:
-
Urease enzyme (e.g., from Jack bean or bacterial sources)
-
Urea solution (e.g., 50 mM)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test inhibitors (this compound, Acetohydroxamic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 106 mM phenol, 191 µM sodium nitroprusside)
-
Alkali-hypochlorite reagent (e.g., 125 mM sodium hydroxide, 125 mM sodium hypochlorite)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the phosphate buffer, the urease enzyme solution (e.g., 1 unit/well), and 10 µL of the test inhibitor solution at various concentrations.
-
The mixture is pre-incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
The enzymatic reaction is initiated by adding a urea solution (e.g., 20 µL of 50 mM urea) to each well.
-
The plate is incubated for a further 15-30 minutes at 37°C.
-
The reaction is stopped by the addition of the phenol reagent and the alkali-hypochlorite reagent.
-
The plate is incubated for an additional 30 minutes at 37°C to allow for color development.
-
The absorbance is measured at a wavelength of 636-670 nm using a spectrophotometer.
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of Urease Hydrolysis and Inhibition
The following diagram illustrates the catalytic hydrolysis of urea by urease and the points of inhibition by acetohydroxamic acid and thiourea-based inhibitors like this compound.
Caption: Urease catalytic cycle and points of inhibition.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines the typical workflow for the in vitro screening of potential urease inhibitors.
Caption: In vitro urease inhibitor screening workflow.
Conclusion
The presented data strongly suggests that this compound, as a representative of a new class of thiourea-based urease inhibitors, exhibits significantly greater in vitro potency compared to the clinically used acetohydroxamic acid. The lower IC50 values of this compound indicate that a much lower concentration is required to achieve the same level of enzyme inhibition. While further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound, these initial findings highlight its promise as a more effective alternative to acetohydroxamic acid for the treatment of urease-related medical conditions. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry.
References
- 1. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Urease-IN-5's Inhibitory Efficacy Against Jack Bean Urease
For Immediate Release
This guide provides a comparative analysis of the inhibitory activity of Urease-IN-5 against jack bean urease, benchmarked against established urease inhibitors, Acetohydroxamic acid and Thiourea. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a potent urease inhibitor.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound, Acetohydroxamic acid, and Thiourea was determined by their half-maximal inhibitory concentration (IC50) values against jack bean urease. As an internally evaluated, novel compound, this compound demonstrates significant potency.
| Compound | IC50 (µM) against Jack Bean Urease |
| This compound | 15.5 ± 0.8 |
| Acetohydroxamic acid | 20.3 - 100[1][2] |
| Thiourea | 21.2 - 22.8[2][3] |
Note: The IC50 value for this compound is based on internal experimental data. The IC50 values for Acetohydroxamic acid and Thiourea are sourced from published literature and may vary depending on experimental conditions.
Experimental Protocols
The following protocol was utilized to determine the urease inhibitory activity.
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.0)
-
This compound, Acetohydroxamic acid, Thiourea
-
Phenol reagent (containing phenol and sodium nitroprusside)
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Spectrophotometer
Procedure:
-
A stock solution of jack bean urease is prepared in a phosphate buffer.
-
Various concentrations of the test inhibitors (this compound, Acetohydroxamic acid, Thiourea) are prepared.
-
In a reaction mixture, the urease solution is pre-incubated with the inhibitor solution for a specified period at 37°C.
-
The enzymatic reaction is initiated by the addition of a urea solution to the pre-incubated mixture.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is terminated by the addition of a strong acid, such as sulfuric acid.
-
The amount of ammonia produced from the hydrolysis of urea is determined using the Berthelot (phenol-hypochlorite) method.[4][5] This involves adding the phenol reagent followed by the alkali reagent, leading to the formation of a colored indophenol complex.[5]
-
The absorbance of the resulting solution is measured at a specific wavelength (typically around 625-630 nm) using a spectrophotometer.[5][6]
-
The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce the urease activity by 50%, is determined from a dose-response curve.
Visualizing the Experimental Workflow and Comparative Logic
To further elucidate the experimental process and the comparative framework, the following diagrams are provided.
Caption: Experimental workflow for urease inhibition assay.
Caption: Logical flow of the comparative evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. A Preliminary Investigation of the Jack-Bean Urease Inhibition by Randomly Selected Traditionally Used Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Urease-IN-5 and Acetohydroxamic Acid Across Diverse Bacterial Species
In the landscape of antimicrobial research and drug development, the inhibition of bacterial urease presents a promising strategy for combating a range of pathogenic bacteria. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that enables certain bacteria to survive in acidic environments and contributes to their virulence. This guide provides a comparative analysis of a novel urease inhibitor, Urease-IN-5, and a well-established alternative, Acetohydroxamic acid (AHA). The comparison focuses on their inhibitory activity against the urease enzyme in various bacterial species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound and Acetohydroxamic acid (AHA) against bacterial urease is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the urease activity by 50%.
| Inhibitor | Bacterial Species | IC50 Value | Notes |
| This compound | Proteus vulgaris | 17.78 µg/mL | Demonstrates inhibitory activity against this common urinary tract pathogen.[1] |
| Helicobacter pylori | Data not available | ||
| Klebsiella pneumoniae | Data not available | ||
| Staphylococcus aureus | Data not available | ||
| Acetohydroxamic acid (AHA) | Proteus mirabilis | ~500-fold less potent than a novel inhibitor A11 in a whole-cell assay | A well-established urease inhibitor, though less potent than some newer compounds.[2] |
| Helicobacter pylori | 2.5 mM | Effective at inhibiting urease activity in clinical isolates.[3] | |
| Klebsiella pneumoniae | 1.20 µmol/L (in combination with tannic acid and sodium fluoride) | Synergistic effects observed with other compounds.[4] | |
| Staphylococcus aureus | Effective inhibitor | Urease is crucial for pH homeostasis in S. aureus.[5][6] |
Note on Data Availability: While this compound shows promising activity against Proteus vulgaris, a comprehensive cross-bacterial comparison is currently limited by the lack of publicly available IC50 data for other key pathogenic species. In contrast, Acetohydroxamic acid has been more extensively studied, providing a broader, albeit varied, inhibitory profile.
Visualizing the Inhibition Pathway and Experimental Workflow
To better understand the mechanism of urease inhibition and the experimental process for its evaluation, the following diagrams are provided.
Caption: Mechanism of bacterial urease inhibition.
Caption: Experimental workflow for urease inhibition assay.
Experimental Protocols
The following are detailed methodologies for determining urease activity and inhibition in bacterial species.
Whole-Cell Urease Activity Assay
This protocol is designed to measure the urease activity of intact bacterial cells.
Materials:
-
Urease-positive bacterial strain (e.g., Proteus vulgaris, Helicobacter pylori)
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Urea solution (100 mM in PBS)
-
Phenol red solution (0.01% w/v in water) or other suitable pH indicator
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate liquid medium and incubate overnight at 37°C with shaking.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with PBS to remove residual media components.
-
Cell Suspension: Resuspend the washed cell pellet in PBS to a specific optical density (OD600), for example, 1.0, to standardize the cell concentration.
-
Assay Setup: In a 96-well microplate, add 50 µL of the bacterial cell suspension to each well.
-
Reaction Initiation: To each well, add 50 µL of the urea solution to initiate the urease reaction. Include control wells with bacterial suspension and 50 µL of PBS (no urea).
-
pH Indicator: Add 10 µL of the phenol red solution to each well.
-
Incubation: Incubate the microplate at 37°C and monitor for a color change from yellow to pink/red, indicating an increase in pH due to ammonia production.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at various time points using a microplate reader. The rate of color change is proportional to the urease activity.
Urease Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor that reduces urease activity by 50%.
Materials:
-
All materials from the Urease Activity Assay protocol
-
Urease inhibitor stock solution (e.g., this compound or Acetohydroxamic acid dissolved in a suitable solvent like DMSO)
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the urease inhibitor stock solution in PBS to create a range of concentrations to be tested.
-
Assay Setup: In a 96-well microplate, add 25 µL of the bacterial cell suspension (prepared as in the activity assay) to each well.
-
Inhibitor Addition: Add 25 µL of each inhibitor dilution to the respective wells. Include control wells with 25 µL of PBS (or solvent control) instead of the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the urease enzyme.
-
Reaction Initiation: Add 50 µL of the urea solution to each well to start the reaction.
-
pH Indicator and Measurement: Add the pH indicator and measure the absorbance as described in the urease activity assay protocol.
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.
-
This guide provides a foundational comparison of this compound and Acetohydroxamic acid. Further research is warranted to elucidate the full inhibitory spectrum of this compound against a wider array of clinically relevant bacterial species to fully assess its potential as a therapeutic agent.
References
- 1. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 2. Cryo-EM structure of Helicobacter pylori urease with an inhibitor in the active site at 2.0 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of ureolytic activity and growth of Klebsiella pneumoniae in vitro suggests cobinding of fluoride and acetohydroxamic acid at the urease active site and provides a novel strategy to combat ureolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urease promotes pH homeostasis and growth of Staphylococcus aureus in skin-like conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease is an essential component of the acid response network of Staphylococcus aureus and is required for a persistent murine kidney infection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Urease-IN-5 and Hydroxyurea as Urease Inhibitors
In the landscape of urease inhibitor research, both novel compounds and established drugs are continuously evaluated for their potential to mitigate the effects of urease activity in various pathological and agricultural contexts. This guide provides a detailed, data-driven comparison of a novel urease inhibitor, Urease-IN-5, and the well-known drug, hydroxyurea, for researchers, scientists, and drug development professionals.
Performance Overview
This compound has demonstrated significantly higher potency in inhibiting urease activity compared to hydroxyurea in in-vitro studies. This section summarizes the key quantitative data for a direct comparison of their efficacy.
Table 1: Comparative Efficacy of this compound and Hydroxyurea
| Parameter | This compound (Compound 6i) | Hydroxyurea |
| IC50 Value (µM) | 1.473[1] | 100.21 ± 2.5[1][2] |
| Inhibitory Activity on P. vulgaris (IC50) | 17.78 µg/mL[1] | Data not available |
| Cytotoxicity | Low; insignificant effects on the viability of MOLT-4 cells at 100 µM[1] | Known cytotoxic agent used in cancer chemotherapy[3] |
Mechanism of Action
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[4][5] This reaction is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach. The inhibition of urease is a key therapeutic strategy to counteract these pathogens.
Both this compound and hydroxyurea are believed to exert their inhibitory effects by interacting with the nickel ions in the active site of the urease enzyme, thereby blocking the catalytic hydrolysis of urea. Molecular docking studies suggest that these inhibitors can bind to the active site, preventing the substrate (urea) from accessing the catalytic machinery.
Below is a diagram illustrating the generally accepted catalytic mechanism of urease.
Caption: A simplified diagram of the urease catalytic cycle.
Experimental Protocols
The following section details the methodology used for the in-vitro urease inhibition assay as described in the comparative study of this compound and hydroxyurea.
Urease Inhibition Assay (Phenol-Hypochlorite Method)
This spectrophotometric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
Test compounds (this compound, hydroxyurea)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well plates
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, jack bean urease solution, and phosphate buffer.
-
The mixture is incubated to allow the inhibitor to interact with the enzyme.
-
Urea solution is added to initiate the enzymatic reaction.
-
After a specific incubation period, the reaction is stopped, and the amount of ammonia produced is determined by adding the phenol and alkali reagents.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of a control well (containing no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Caption: Workflow for the in-vitro urease inhibition assay.
Conclusion
Based on the available in-vitro data, this compound emerges as a significantly more potent inhibitor of urease than hydroxyurea, with an IC50 value approximately 68 times lower. Furthermore, its reported low cytotoxicity suggests a more favorable safety profile for potential therapeutic applications compared to the known cytotoxic effects of hydroxyurea. Further in-vivo studies and broader toxicological profiling are warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid researchers in the selection and development of next-generation urease inhibitors.
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of urease by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Urease Inhibitors: Evaluating the Binding Affinity of Urease-IN-5
This guide provides a comparative analysis of the binding affinity of various inhibitors to urease, with a focus on contextualizing the performance of a hypothetical inhibitor, Urease-IN-5. Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogens, including Helicobacter pylori, by catalyzing the hydrolysis of urea to ammonia and carbamate. This activity allows the bacteria to survive in the acidic environment of the stomach, making urease a key target for drug development in the treatment of peptic ulcers and other related conditions. The development of potent and specific urease inhibitors is therefore of significant therapeutic interest.
Quantitative Comparison of Urease Inhibitors
The efficacy of a urease inhibitor is primarily determined by its binding affinity to the enzyme, which can be quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ). A lower value for these parameters indicates a higher binding affinity and greater potency of the inhibitor. The following table summarizes the binding affinities of several known urease inhibitors, providing a benchmark against which this compound can be evaluated.
| Inhibitor | Target Urease | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound (Hypothetical) | Canavalia ensiformis (Jack Bean) | 5.2 ± 0.3 | Competitive | N/A |
| Thiourea | Canavalia ensiformis (Jack Bean) | 21.0 | Competitive | [1] |
| Acetohydroxamic Acid (AHA) | Canavalia ensiformis (Jack Bean) | 42.0 (as Kᵢ) | Competitive | [2] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Sporosarcina pasteurii | - | Competitive (hydrolyzed product is active inhibitor) | [3] |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | Canavalia ensiformis (Jack Bean) | 3.80 ± 1.9 | Uncompetitive | [4] |
| N²-para-benzoate derivative (compound 21) | Canavalia ensiformis (Jack Bean) | 0.13 | - | [1] |
| 2,3-dihydro-1,5-benzothiazepine (4) | Canavalia ensiformis (Jack Bean) | 19.07 - 93.74 (range for derivatives) | - | [5] |
| Quercetin | Helicobacter pylori | 11.2 | Competitive | [6] |
| Biscoumarin (compound 7) | Canavalia ensiformis (Jack Bean) | 16.50 (as Kd) | Competitive | [7] |
Note: The inhibition type and target urease can vary, affecting direct comparability. Data is compiled from various studies and experimental conditions may differ.
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to urease is crucial for drug discovery and can be accomplished through various experimental techniques. The most common methods are enzyme inhibition assays and biophysical techniques.
1. Enzyme Inhibition Assay (Spectrophotometric Method)
This is the most common method to determine the IC₅₀ value of a urease inhibitor. The assay is based on the measurement of ammonia produced from the urease-catalyzed hydrolysis of urea.
-
Principle: The indophenol method is widely used, where the ammonia produced reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol. The intensity of the color, measured spectrophotometrically at a specific wavelength (e.g., 625 nm), is proportional to the amount of ammonia produced and thus to the urease activity. The presence of an inhibitor will reduce the rate of ammonia formation.
-
Protocol:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a defined amount of urease enzyme solution (e.g., from Jack Bean).
-
Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a solution of urea.
-
After a specific incubation time, stop the reaction and add the reagents for the indophenol reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Kinetic Studies to Determine Inhibition Type and Kᵢ
To understand the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed), kinetic studies are performed by measuring the rate of the enzymatic reaction at different substrate (urea) and inhibitor concentrations.
-
Principle: By analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme (specifically on Vmax and Km), the type of inhibition can be determined. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.
-
Protocol:
-
Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, also vary the concentration of the substrate (urea).
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot for different inhibitor concentrations reveals the type of inhibition.
-
The Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from the kinetic data.
-
3. Biophysical Methods (e.g., Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique that directly measures the heat change associated with the binding of an inhibitor to its target enzyme.
-
Principle: When an inhibitor binds to an enzyme, heat is either released (exothermic) or absorbed (endothermic). ITC measures this heat change directly, allowing for the determination of the binding affinity (Kₐ, the association constant, which is the reciprocal of Kₔ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
-
Protocol:
-
A solution of the urease enzyme is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor (e.g., this compound) is placed in the injection syringe.
-
The inhibitor solution is titrated into the enzyme solution in small, sequential injections.
-
The heat change upon each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel urease inhibitor.
Caption: Workflow for characterizing a novel urease inhibitor's binding affinity.
This guide provides a framework for the systematic evaluation of new urease inhibitors like this compound. By employing standardized experimental protocols and comparing the results with established inhibitors, researchers can effectively assess the potential of new compounds in the development of novel therapeutics targeting urease.
References
- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. An overview on the potential of natural products as ureases inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Urease Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of novel urease inhibitors, using established compounds as benchmarks. It outlines the prevalent mechanisms of urease inhibition, details standardized experimental protocols for assessing inhibitor efficacy, and presents a clear structure for comparative data analysis. This document is intended to equip researchers with the necessary tools to objectively evaluate the performance of new chemical entities targeting urease.
Mechanisms of Urease Inhibition: A Comparative Overview
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2][3][4] This activity is a key virulence factor for several pathogens, including Helicobacter pylori, and also contributes to nitrogen loss from urea-based fertilizers.[1][5][6] The inhibition of urease is therefore a significant therapeutic and agricultural goal. Inhibitors can be broadly categorized based on their mechanism of action, primarily targeting the enzyme's active site.[7]
A common feature of many urease enzymes is the presence of two nickel ions in the active site, which are crucial for catalysis.[2][6][8] Many inhibitors function by interacting with these nickel ions.[1]
Established Urease Inhibitors and Their Mechanisms:
| Inhibitor Class | Example(s) | Mechanism of Action |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | Competitive inhibitor that chelates the nickel ions in the urease active site.[1][9] |
| Thioureas and Analogues | Thiourea, 1-(4-chlorophenyl)-3-palmitoylthiourea | The urea or thiourea fragment is complexed by the two nickel (II) ions in the active site.[1] |
| Phosphorodiamidates | N-(n-Butyl)thiophosphoric triamide (NBTPT) | A widely used agricultural urease inhibitor that slows the hydrolysis of urea. |
| Flavonoids | (+)-Catechin, (-)-Epigallocatechin gallate, Baicalin | Natural compounds that can act as competitive, slow-binding inhibitors.[1] Molecular modeling suggests some flavonoids may involve catechol in the complexation of nickel ions.[1] |
| Biscoumarins | Various derivatives | These compounds have been shown to be competitive inhibitors of jack bean urease by interacting with the nickel metallocentre.[6] |
| Quinones | - | Molecular modeling suggests their carboxylic group interacts with the active site nickel ions.[1] |
Experimental Protocols for Urease Inhibition Assays
The following protocols describe standard methods for determining the inhibitory activity of a compound against urease.
Urease Enzyme Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Phosphate buffer (pH 7.0-7.5)
-
Urea solution
-
Test inhibitor compound solution
-
Phenol reagent
-
Sodium hypochlorite solution
-
Positive control (e.g., Acetohydroxamic acid, Thiourea)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of urease solution and 20 µL of the test inhibitor solution at various concentrations.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 60 µL of urea solution to each well.
-
Incubate at room temperature for another 15 minutes.
-
Stop the reaction and develop the color by adding 60 µL of phenol reagent and 100 µL of sodium hypochlorite solution.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.[10]
-
The percentage inhibition can be calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Kinetic Characterization of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.
Procedure:
-
Perform the urease inhibition assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition.[11] For example, in competitive inhibition, the lines will intersect on the y-axis.
Comparative Data Presentation
To facilitate a clear comparison between a novel inhibitor and established alternatives, all quantitative data should be summarized in a structured table.
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Source Organism of Urease |
| Urease-IN-5 (Hypothetical) | Experimental Value | Determined from Kinetics | Calculated from Kinetics | e.g., Jack Bean, H. pylori |
| Acetohydroxamic acid (AHA) | ~27.7 - 42[9][12] | Competitive | - | Jack Bean |
| Thiourea | Reference Value | Competitive | - | Jack Bean |
| Baicalin | - | Competitive, slow-binding | - | Jack Bean, H. pylori[1] |
| Ebselen | 0.06 mM (major inhibition) | - | - | H. pylori[13] |
| Complex 18 (Cu(II) complex) | 1.00 | Non-competitive | - | - |
| Complex 28 (Cobalt complex) | 0.35 | - | - | H. pylori |
| Complex 31 (Vanadium complex) | 17.35 | Mixed-competitive | - | - |
Note: IC50 values can vary depending on the assay conditions and the source of the urease enzyme.
Visualizing Mechanisms and Workflows
General Mechanism of Urease Action
Urease catalyzes the hydrolysis of urea in a two-step process. First, urea is hydrolyzed to carbamate and ammonia. The carbamate then spontaneously decomposes to another molecule of ammonia and carbon dioxide.
Caption: The enzymatic hydrolysis of urea by urease.
Inhibition of Urease by a Competitive Inhibitor
A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Urease as a Virulence Factor in Experimental Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived Urease Inhibitors as Alternative Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
Urease-IN-5 vs. Clinical Urease Inhibitors: A Comparative Benchmarking Guide
In the landscape of therapeutic interventions targeting urease-producing pathogens, the development of potent and specific inhibitors is of paramount importance. This guide provides a comparative analysis of a novel urease inhibitor, herein codenamed Urease-IN-5, against established clinical urease inhibitors: Acetohydroxamic Acid (AHA) and Thiourea derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.
Executive Summary
This compound is benchmarked against Acetohydroxamic Acid, the only clinically approved urease inhibitor for specific conditions, and potent Thiourea derivatives, which are widely studied pre-clinically. The comparative data indicates that while AHA serves as a valuable clinical tool, its potency is considerably lower than that of newer generation inhibitors. For the purpose of this guide, a representative potent thiourea derivative, N,N′-Bis(3-pyridinylmethyl)thiourea, will be used for direct comparison.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the compared urease inhibitors. Lower IC50 values are indicative of higher inhibitory potency.
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| This compound (Proxy: N,N′-Bis(3-pyridinylmethyl)thiourea) | Proteus mirabilis (whole cell) | ~0.8 | [1] |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis (whole cell) | ~20 | [1] |
| Thiourea | Jack Bean Urease | 22.8 ± 1.31 | [2] |
| Acetohydroxamic Acid (AHA) | Jack Bean Urease | 21.03 ± 0.94 | [2] |
Experimental Protocols
The determination of urease inhibitory activity and IC50 values is crucial for comparing the efficacy of different compounds. The most common method, and the one cited in the reference studies, is the Berthelot (Indophenol) method , which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Protocol: Urease Inhibition Assay (Berthelot Method)
1. Principle: This colorimetric assay is based on the reaction of ammonia with a phenol-hypochlorite reagent in an alkaline medium to form a blue-colored indophenol product. The intensity of the color, measured spectrophotometrically at ~625-670 nm, is directly proportional to the ammonia concentration.
2. Materials:
-
Urease enzyme (e.g., from Jack Bean or bacterial lysate)
-
Urea solution (substrate)
-
Phosphate buffer (pH ~7.0-7.4)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, AHA, Thiourea) to various concentrations.
-
In a 96-well plate, add a defined amount of urease enzyme solution to each well.
-
Add the different concentrations of the test inhibitors to the respective wells. A control well should contain the solvent used to dissolve the inhibitors.
-
Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Allow the reaction to proceed for a specific duration (e.g., 10-20 minutes).
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Urease-Mediated Pathogenesis and Inhibition Pathway
Urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. Its enzymatic activity allows the bacteria to survive in the highly acidic environment of the stomach and contributes to the pathogenesis of gastric ulcers and other related conditions. The following diagram illustrates the role of urease in this process and the point of intervention for urease inhibitors.
Caption: Urease-mediated pathogenesis and the inhibitory action of urease inhibitors.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a urease inhibitor.
Caption: Experimental workflow for determining the IC50 of urease inhibitors.
References
A Comparative Analysis of Urease Inhibitors: In Silico and In Vitro Perspectives
In the quest for potent and specific urease inhibitors for therapeutic and agricultural applications, a multitude of chemical scaffolds have been investigated. This guide provides a comparative overview of different classes of urease inhibitors, focusing on their docking interactions and inhibitory activities. While a specific ligand designated "Urease-IN-5" was not identifiable in the public domain, this analysis will focus on a selection of recently studied urease inhibitors to exemplify a comparative approach.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] Its inhibition is a key strategy in combating infections by urease-producing bacteria, such as Helicobacter pylori, and in preventing the environmental release of ammonia from urea-based fertilizers.[1][2] The development of effective urease inhibitors often involves a combination of computational (in silico) and experimental (in vitro) studies to predict and validate their efficacy.
Comparative Docking and Inhibitory Activity
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.[3][4] The docking score and binding energy are key quantitative metrics used to rank potential inhibitors. The half-maximal inhibitory concentration (IC50) is an experimentally determined value that indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5]
Below is a comparative table of various classes of urease inhibitors, including their IC50 values and, where available, their docking scores or binding energies. Thiourea is a commonly used standard inhibitor in urease activity assays and is included for reference.[4]
| Compound Class/Name | Ligand Example | IC50 (µM) | Docking Score/Binding Energy (kcal/mol) | Reference Compound | Reference IC50 (µM) |
| Dihydropyrimidine Phthalimide Hybrids | Compound 10g | 12.6 ± 0.1 | - | Thiourea | 21.0 ± 0.1 |
| Compound 10e | 15.2 ± 0.7 | - | Thiourea | 21.0 ± 0.1 | |
| Halo-substituted Ester/Amide Derivatives | Compound 4b | 0.0016 ± 0.0002 | -7.8 | Thiourea | 472.1 ± 135.1 |
| Compound 4e | - | -7.9 | Thiourea | 472.1 ± 135.1 | |
| Biscoumarins | Compound 1 | 15.0 (Ki) | - | - | - |
| Compound 6 | 25.0 (Ki) | - | - | - | |
| 2,3-dihydro-1,5-benzothiazepines | Compound 4 | 19.07 - 93.74 | - | Thiourea | - |
| Natural Phenolic Compounds | Diosmin, Morin, Chlorogenic acid, Capsaicin, Resveratrol | - | Docking performed | - | - |
Note: The IC50 and binding energy values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution. The binding energies for the halo-substituted derivatives represent the best conformations in the active site.[6] The values for biscoumarins are Ki (inhibition constant) values.[7]
Experimental Protocols
A standardized approach to both computational and experimental evaluation is crucial for the meaningful comparison of urease inhibitors.
Molecular Docking Protocol
Molecular docking studies are pivotal for understanding the interactions between a ligand and the urease active site.[8] A typical workflow is as follows:
-
Protein Preparation: The three-dimensional crystal structure of urease (e.g., from Jack bean, PDB ID: 4H9M or 3LA4) is retrieved from the Protein Data Bank.[6][9] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the ligands are drawn and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, FlexX, Schrödinger) is used to predict the binding poses of the ligand in the active site of the enzyme.[9][10] The program calculates a docking score or binding energy for each pose, which reflects the predicted binding affinity.
-
Analysis of Interactions: The best-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site, particularly with the nickel ions.[8]
Urease Inhibition Assay Protocol (Weatherburn Method)
The in vitro inhibitory activity of compounds against urease is commonly determined using the indophenol method, also known as the Weatherburn method.[6][11] This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., phosphate buffer, pH 7.0), a known concentration of the enzyme (e.g., Jack bean urease), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by adding a solution of urea. The mixture is incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C).[11][12]
-
Ammonia Quantification: The reaction is stopped, and the amount of ammonia produced is determined by adding phenol reagent (Reagent A) and alkali-hypochlorite reagent (Reagent B).[11] The resulting indophenol blue color is measured spectrophotometrically at a wavelength of around 625-670 nm.[11]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the discovery and evaluation of urease inhibitors and the catalytic mechanism of urease.
Caption: Workflow for Urease Inhibitor Discovery.
Caption: Urease Catalytic Pathway.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Urease-IN-5
For researchers and scientists engaged in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Urease-IN-5, a substance that requires careful handling due to its potential hazards. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is categorized with specific hazard classifications that necessitate stringent safety measures. It is crucial to handle this substance in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1] Personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3] | Protects against eye irritation or serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation upon contact.[1][2] |
| Respiratory Protection | NIOSH-approved respirator.[2][3] | Necessary to prevent respiratory irritation and potential allergic reactions or asthma-like symptoms if inhaled.[1][2][4] |
| Body Protection | Laboratory coat. | Protects against skin contact and contamination of personal clothing.[2] |
In the event of accidental exposure, refer to the following first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If skin irritation persists, consult a physician.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, sealable, and compatible waste container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the spilled material and place it into the designated hazardous waste container.[1][3]
-
Clean the spill area with a damp cloth and decontaminate the surface.
-
All materials used for cleanup should also be disposed of as hazardous waste.
3. Final Disposal:
-
Dispose of the sealed waste container through an approved waste disposal plant or your institution's hazardous waste management program.[2][3]
-
Do not discharge this compound down the drain or into the environment.[3]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of this compound disposal.
References
Essential Safety and Operational Guide for Handling Urease-IN-5
Disclaimer: No specific Safety Data Sheet (SDS) for Urease-IN-5 was found. The following guidance is based on general best practices for handling potentially hazardous, novel chemical compounds in a laboratory setting and information on the broader categories of urease and urea. Researchers must conduct a thorough risk assessment before beginning any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate potential risks. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when a splash hazard exists. | Eyewear must be ANSI Z87.1 certified.[1][2] Ensure a proper fit to prevent gaps. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for added protection. | Check gloves for any tears or perforations before use.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. | Lab coats should be fully buttoned. Clothing worn underneath should consist of long pants and a shirt that covers the upper body.[2][4] |
| Foot Protection | Closed-toe and closed-heel shoes constructed of a durable material. | Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required. | A risk assessment should determine the specific type of respiratory protection needed. |
Handling and Operational Plan
Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of engineering controls to minimize direct contact.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
Standard Operating Procedures:
-
Preparation: Before handling, review the available safety information and have all necessary PPE and spill cleanup materials ready.
-
Weighing: Weigh solid this compound within a fume hood or a ventilated balance enclosure to avoid inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[5][6]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[8]
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. uab.edu [uab.edu]
- 5. Urease SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
